Kasugamycin (sulfate)
Description
BenchChem offers high-quality Kasugamycin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kasugamycin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H52N6O22S |
|---|---|
Molecular Weight |
856.8 g/mol |
IUPAC Name |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;sulfuric acid |
InChI |
InChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4) |
InChI Key |
NAPCRKAUXHXHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
kasugamycin sulfate discovery and origin from Streptomyces kasugaensis
A Potent Aminoglycoside from Streptomyces kasugaensis
Introduction
Kasugamycin is an aminoglycoside antibiotic renowned for its potent antifungal and antibacterial activities.[1] Discovered in 1965 by the distinguished Japanese scientist Hamao Umezawa, who also discovered kanamycin and bleomycin, this natural product has played a significant role in agriculture, particularly in controlling rice blast disease caused by the fungus Pyricularia oryzae.[1] This technical guide provides an in-depth overview of the discovery, origin, isolation, and mechanism of action of kasugamycin, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
In 1965, a strain of Streptomyces, designated M338-M1, was isolated from a soil sample collected near the Kasuga shrine in Nara, Japan.[1] This novel species was named Streptomyces kasugaensis in honor of its place of origin.[1] Subsequent research revealed that this bacterium produces a unique aminoglycoside antibiotic, which was named kasugamycin.[1] The kasugamycin molecule is a white, crystalline substance with the chemical formula C14H25N3O9.[1]
Fermentation and Isolation of Kasugamycin
The production of kasugamycin is achieved through the submerged aerobic fermentation of Streptomyces kasugaensis. The process involves cultivating the bacterium in a nutrient-rich aqueous medium, followed by a multi-step purification process to isolate the active compound.
Fermentation Protocol
A typical fermentation process for kasugamycin production is as follows:
-
Inoculum Preparation: A slant culture of Streptomyces kasugaensis is used to inoculate a seed culture medium.
-
Seed Culture: The seed culture is incubated on a reciprocal shaking machine at 27-30°C for several days to allow for sufficient cell growth.[2][3]
-
Production Fermentation: The seed culture is then transferred to a larger fermentation vessel containing the production medium. Fermentation is carried out under submerged aerobic conditions at 28-30°C for approximately 168-170 hours.[4] The pH of the medium is a critical parameter, with optimal production often involving a "pH shock" where the pH is lowered to an acidic range (3.5-4.0) for a period before being returned to neutral.[5][6]
Fermentation Medium Composition
Several media compositions have been developed to optimize kasugamycin yield. A representative medium formulation is detailed in the table below.
| Component | Concentration (% w/v) |
| Soybean meal powder | 5.0 - 8.0 |
| Sodium Chloride (NaCl) | 0.3 - 0.5 |
| Dry corn steep liquor powder | 0.5 - 1.0 |
| Maltose | 2.0 - 2.5 |
| Fish oil | 3.5 - 4.0 |
| Potassium dihydrogen phosphate (KH2PO4) | 0.03 - 0.05 |
| Inositol | 0.01 - 0.05 |
| pH | 6.8 - 7.2 |
| Table 1: A representative fermentation medium for kasugamycin production by Streptomyces kasugaensis.[4] |
Purification Protocol
The purification of kasugamycin from the fermentation broth involves several steps to remove impurities and isolate the final product.
-
Filtration: The fermented broth is filtered to remove the mycelial mass of Streptomyces kasugaensis.[2]
-
Acidification and Precipitation: The pH of the filtrate is adjusted to approximately 5.0 with 1N HCl to precipitate insoluble materials, which are then removed by filtration.[2]
-
Ion-Exchange Chromatography: The clarified filtrate is passed through a column containing an acidic ion-exchange resin, such as Amberlite XE-100.[2] Kasugamycin binds to the resin and is subsequently eluted.
-
Activated Carbon Chromatography: The eluate from the ion-exchange column can be further purified using a column of activated carbon. Kasugamycin is eluted with 0.5N HCl.[2]
-
Precipitation and Crystallization: The purified kasugamycin is precipitated from the eluate by the addition of ethanol. The resulting crude crystals are collected, dried, and can be further recrystallized to obtain a highly purified product.[2]
Quantitative Data on Kasugamycin Production and Analysis
The yield and purity of kasugamycin are critical parameters in its production. The following tables summarize key quantitative data related to its fermentation and analytical determination.
| Parameter | Value | Reference |
| Fermentation Time | 168 - 170 hours | [4] |
| Fermentation Temperature | 28 - 30 °C | [4] |
| Final pH of Fermentation Broth | 7.6 - 8.0 | [2] |
| Kasugamycin Titer (optimized) | 15962 µg/mL | [4] |
| Table 2: Key parameters and yields in the fermentation of kasugamycin. |
| Analytical Method | Parameter | Value | Reference |
| HPLC-UV | Limit of Quantitation (LOQ) in water | 2.2 µg/mL | [7] |
| HPLC-UV | Method Detection Limit (MDL) in water | 1.03 µg/mL | [7] |
| HPLC-MS/MS | Recovery from brown rice | 99.4% | [8] |
| HPLC-MS/MS | Recovery from orange | 95.3% | [8] |
| HPLC-MS/MS | Recovery from peanut | 89.7% | [8] |
| Table 3: Quantitative data for the analysis of kasugamycin. |
Experimental Workflows and Signaling Pathways
Kasugamycin Biosynthesis Pathway
The biosynthesis of kasugamycin in Streptomyces kasugaensis is governed by a dedicated gene cluster. This pathway involves a series of enzymatic reactions that assemble the kasugamine and D-chiro-inositol moieties and subsequently modify them to form the final kasugamycin molecule.
Caption: Proposed biosynthetic pathway of kasugamycin.
Experimental Workflow: Fermentation and Purification
The overall process of obtaining purified kasugamycin involves a sequential workflow from fermentation to final purification.
Caption: Workflow for kasugamycin production.
Mechanism of Action: Inhibition of Protein Synthesis
Kasugamycin exerts its antimicrobial effects by inhibiting protein synthesis in susceptible organisms.[1] Its primary target is the bacterial ribosome, specifically the 30S ribosomal subunit.
In Vitro Translation Inhibition Assay Protocol
The inhibitory effect of kasugamycin on protein synthesis can be quantified using an in vitro translation assay.
-
Reaction Setup: A cell-free translation system (e.g., from E. coli) is prepared containing all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids (one of which is radioactively labeled, e.g., [35S]-methionine), and an mRNA template (e.g., luciferase mRNA).[9]
-
Inhibitor Addition: Varying concentrations of kasugamycin are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.[9]
-
Incubation: The reactions are incubated at 37°C to allow for protein synthesis to occur.[9]
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter.[9]
-
Data Analysis: The percentage of inhibition is calculated for each kasugamycin concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Molecular Mechanism of Action
Kasugamycin inhibits the initiation step of translation.[1] It binds to the 30S ribosomal subunit in the mRNA channel, near the P- and E-sites.[10] This binding sterically hinders the correct placement of the initiator tRNA (fMet-tRNAfMet) on the start codon of the mRNA, thereby preventing the formation of the 70S initiation complex and halting protein synthesis.[10]
Caption: Kasugamycin's inhibition of translation initiation.
Conclusion
The discovery of kasugamycin from Streptomyces kasugaensis represents a significant milestone in the field of natural product antibiotics. Its unique mode of action, targeting the initiation of protein synthesis, has made it a valuable tool in agriculture and a subject of ongoing scientific research. This technical guide has provided a comprehensive overview of the key aspects of kasugamycin, from its discovery and production to its molecular mechanism, offering valuable insights for professionals in the fields of microbiology, biochemistry, and drug development.
References
- 1. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 2. US3607657A - Process for the production of kasugamycin - Google Patents [patents.google.com]
- 3. CN107815478B - Method for producing kasugamycin by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]
- 4. CN107828702B - Kasugamycin fermentation medium and fermentation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of kasugamycin production by pH shock in batch cultures of Streptomyces kasugaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glsciences.com [glsciences.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Mechanistic Guide to Kasugamycin Binding on the 16S Ribosomal RNA
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kasugamycin is an aminoglycoside antibiotic that selectively inhibits bacterial protein synthesis at the initiation stage. Its efficacy stems from a precise interaction with the 30S ribosomal subunit, specifically targeting the 16S ribosomal RNA (rRNA). This document provides a comprehensive technical overview of the structural basis for this interaction. Through a synthesis of crystallographic, biochemical, and genetic data, we detail the kasugamycin binding pocket, the specific molecular contacts that stabilize the drug-ribosome complex, and the mechanism by which this binding event obstructs translation. Furthermore, we outline the experimental protocols that have been pivotal in elucidating these details and summarize the key quantitative data and resistance mechanisms. This guide is intended to serve as a foundational resource for professionals engaged in ribosome-targeting antibiotic research and development.
Introduction to Kasugamycin
Kasugamycin, produced by Streptomyces kasugaensis, is an aminoglycoside antibiotic with a distinct mechanism of action that sets it apart from others in its class. While many aminoglycosides induce miscoding during the elongation phase of protein synthesis, kasugamycin specifically targets the initiation phase.[1] It binds to the small (30S) ribosomal subunit, preventing the formation of a functional 70S initiation complex on canonical messenger RNAs (mRNAs).[2][3] This targeted inhibition makes the kasugamycin-ribosome interaction a subject of intense study for understanding the fundamental principles of translation and for designing novel antibacterial agents.
The Kasugamycin Binding Site on 16S rRNA
High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the kasugamycin binding site. The drug settles into a pocket located entirely within the 16S rRNA, deep in the mRNA channel of the 30S subunit, positioned between the peptidyl (P) and exit (E) sites.[3][4] This strategic location is critical to its inhibitory function.
The binding pocket is formed by the convergence of several conserved rRNA helices, most notably helix 24 (h24), helix 28 (h28), and helix 44 (h44).[4] The structure reveals that kasugamycin does not directly clash with the initiator tRNA; instead, it occupies the path that the mRNA must traverse during initiation complex formation.[4][5]
Molecular Interactions and Structural Determinants
The stability of the kasugamycin-ribosome complex is achieved through a network of specific hydrogen bonds and van der Waals interactions with universally conserved nucleotides of the 16S rRNA. These interactions have been resolved in detail by crystallographic studies.[4]
-
Inositol Ring: This moiety of kasugamycin packs against the stacked bases of G926 and G1505. The hydroxyl groups (O4 and O2) are positioned to form hydrogen bonds with the N1 of G926 and the N7 of G1505, respectively.[4]
-
Hexopyranosyl Ring: This ring bridges the sugar-phosphate backbones of nucleotides in the loop containing A1499 and U1506.[4] Its amine group makes direct contact with the phosphate of A1499.[4]
-
Carboxyimino Group: This functional group is crucial for interactions in the 790-loop region. Its N3 atom is within hydrogen-bonding distance of the N1 of A794 and may also form a hydrogen bond with the N6 of A794.[4]
These precise contacts underscore the specificity of the binding and explain why mutations in these residues can lead to resistance.
| Kasugamycin Moiety | 16S rRNA Residue | Type of Interaction | Reference |
| Inositol Ring | G926 (h28) | Hydrogen bond (via O4-hydroxyl to N1) | [4] |
| Inositol Ring | G1505 (h44) | Hydrogen bond (via O2-hydroxyl to N7) | [4] |
| Inositol Ring | G926, G1505 | van der Waals (packing) | [4] |
| Hexopyranosyl Ring | A1499 (h44) | Direct contact (via amine to phosphate) | [4] |
| Carboxyimino Group | A794 (h24) | Hydrogen bond (via N3 to N1) | [4] |
| Carboxyimino Group | A794 (h24) | Potential Hydrogen bond (via carboxyl to N6) | [4] |
Mechanism of Translation Inhibition
Kasugamycin inhibits translation initiation through a unique, indirect mechanism. Rather than sterically blocking the binding of initiator tRNA, it interferes with the proper positioning of the mRNA, which in turn destabilizes the codon-anticodon interaction essential for initiation.[5]
-
Binding to the 30S Subunit: Kasugamycin binds to the free 30S subunit within the P and E sites of the mRNA channel.
-
mRNA Path Perturbation: The presence of the drug in the mRNA path creates a steric hindrance. This perturbs the conformation of the mRNA, particularly the nucleotides immediately upstream of the start codon.[3][4]
-
Destabilization of Initiation Complex: This perturbation prevents the stable binding and correct positioning of the initiator fMet-tRNA in the P site, thereby blocking the formation of a productive 70S initiation complex.[5][6]
-
Context-Dependent Inhibition: The degree of inhibition is highly dependent on the mRNA sequence. Specifically, a guanine residue at the -1 position (immediately preceding the AUG start codon) makes an mRNA particularly susceptible to kasugamycin-mediated inhibition.[2][3]
Mechanisms of Kasugamycin Resistance
Bacterial resistance to kasugamycin primarily arises from two distinct mechanisms that alter the drug's interaction with the ribosome.
5.1. Direct 16S rRNA Mutations: Mutations in the universally conserved nucleotides that form the binding pocket can confer high levels of resistance. These mutations disrupt the key molecular contacts required for stable drug binding.
5.2. Altered rRNA Modification: The most common mechanism of natural resistance is the inactivation of the KsgA methyltransferase. This enzyme is responsible for the dimethylation of two adjacent adenosines, A1518 and A1519, in the 3' terminal helix (h45) of the 16S rRNA. The absence of these methyl groups induces a conformational change in the 30S subunit that allosterically prevents kasugamycin from binding effectively, leading to a resistance phenotype.
| Resistance Mechanism | Alteration | Effect on Kasugamycin Interaction | Reference(s) |
| Direct Mutation | A794G in 16S rRNA | Disrupts key hydrogen bonding | [7] |
| Direct Mutation | G926A in 16S rRNA | Disrupts hydrogen bonding and packing | [7] |
| Direct Mutation | A1519C in 16S rRNA | Likely alters local rRNA structure | [7] |
| Altered Modification | Inactivation of ksgA gene | Loss of dimethylation at A1518/A1519 | [8] |
Experimental Methodologies
The detailed understanding of kasugamycin's action is the result of several key experimental techniques.
6.1. X-ray Crystallography and Cryo-EM These structural biology techniques have been instrumental in providing atomic-level views of the kasugamycin-ribosome complex.
-
Generalized Protocol:
-
Ribosome Purification: Large quantities of 70S ribosomes or 30S subunits are purified from bacterial cultures (e.g., E. coli, Thermus thermophilus) via sucrose gradient centrifugation.[5]
-
Crystallization: Purified particles are crystallized, often using vapor diffusion methods. This remains a significant technical challenge due to the size and flexibility of the ribosome.[9]
-
Complex Formation: Kasugamycin is introduced either by co-crystallization or by soaking the antibiotic into pre-formed ribosome crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam at a synchrotron source, or grids are imaged in a cryo-electron microscope.[10][11]
-
Structure Determination: Diffraction patterns or images are processed to calculate an electron density map, into which the atomic models of the ribosome and kasugamycin are built and refined.
-
6.2. Chemical Footprinting This biochemical technique identifies the specific rRNA nucleotides that are in close contact with a bound ligand.
-
Generalized Protocol:
-
70S ribosomes or 30S subunits are incubated with or without kasugamycin.
-
The complexes are treated with chemical probes (e.g., dimethyl sulfate (DMS), kethoxal) that modify accessible RNA bases.
-
Kasugamycin protects the bases it binds to (e.g., A794, G926) from modification, while sometimes enhancing reactivity elsewhere (e.g., C795).[12]
-
The sites of modification are identified by primer extension with reverse transcriptase, revealing a "footprint" of the bound drug.
-
6.3. Site-Directed Mutagenesis This genetic technique is used to confirm the functional importance of specific nucleotides identified by structural and biochemical methods.
-
Generalized Protocol:
-
An E. coli strain is used where the chromosomal rRNA operons are deleted and rRNA is expressed from a plasmid.[7]
-
Oligonucleotide-directed mutagenesis is used to introduce specific changes (e.g., G926A) into the 16S rRNA gene on the plasmid.[13]
-
The mutant plasmid is transformed into E. coli.
-
The phenotype of the transformed cells is assessed by measuring their growth rate in the presence of varying concentrations of kasugamycin to determine the level of resistance.[7]
-
Quantitative Data Summary
While detailed binding affinity constants (Kd) for kasugamycin are not consistently reported across the literature, the structural studies provide high-quality quantitative data regarding the resolution of the determined structures.
| Method | Organism | Complex | Resolution (Å) | PDB ID | Reference |
| X-ray Crystallography | Escherichia coli | 70S Ribosome + Ksg | 3.5 | 2HHH | [4] |
| X-ray Crystallography | Thermus thermophilus | 30S Subunit + Ksg | 3.35 | 2HHA | [5] |
| Cryo-EM | Escherichia coli | 30S-PIC + Ksg | 2.0 | - | [5] |
Conclusion and Future Directions
The structural basis for kasugamycin's activity is a paradigm of specific drug-RNA recognition. High-resolution structures have revealed that kasugamycin binds within the mRNA channel of the 16S rRNA, utilizing a network of precise interactions to anchor itself. Its mechanism, an indirect inhibition of initiation via perturbation of the mRNA path, is both subtle and effective. The elucidation of this mechanism, along with the corresponding resistance mutations, provides a detailed blueprint for structure-based drug design. Future research can leverage this knowledge to develop new aminoglycoside derivatives or novel chemical scaffolds that exploit this critical binding pocket, potentially leading to antibiotics with improved potency, a different resistance profile, or the ability to overcome existing resistance mechanisms.
References
- 1. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Site-directed mutagenesis of the binding site for ribosomal protein S8 within 16S ribosomal RNA from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 9. resources.rigaku.com [resources.rigaku.com]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. X-Ray Crystal Images Shed More Light on Protein Synthesis [www2.lbl.gov]
- 12. embopress.org [embopress.org]
- 13. static.igem.org [static.igem.org]
Kasugamycin's Mode of Action on Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, serves as a potent and specific inhibitor of bacterial protein synthesis. Its unique mechanism of action, targeting the ribosome at a distinct site from many other aminoglycosides, has made it a valuable tool in molecular biology and a subject of interest in the development of novel antibacterial agents. This guide provides an in-depth examination of the molecular interactions and functional consequences of kasugamycin's binding to the bacterial ribosome, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.
Molecular Target and Binding Site
Kasugamycin exerts its inhibitory effect by binding to the 30S ribosomal subunit. Specifically, it interacts with the 16S ribosomal RNA (rRNA) at a site distinct from other canonical aminoglycosides like streptomycin and gentamicin. Structural studies have revealed that kasugamycin binds in a pocket formed by helices 24, 28, and 44 of the 16S rRNA. This binding site is located near the P-site of the ribosome, a critical region for the binding of initiator and elongator tRNAs.
The interaction is highly specific, with key hydrogen bonds forming between the kasugamycin molecule and conserved nucleotide residues within the 16S rRNA. This specificity is a crucial determinant of its mechanism of action and its relatively low toxicity to eukaryotes, as the eukaryotic 18S rRNA lacks the corresponding high-affinity binding site.
Mechanism of Inhibition: A Focus on Translation Initiation
The primary mode of action of kasugamycin is the inhibition of translation initiation. It achieves this by interfering with the binding of the initiator tRNA, fMet-tRNAfMet, to the P-site of the 30S ribosomal subunit. This interference prevents the formation of a stable 30S initiation complex, which is a prerequisite for the subsequent joining of the 50S subunit to form the functional 70S ribosome.
While its principal effect is on initiation, some studies have suggested that at higher concentrations, kasugamycin can also affect the translocation step of elongation. However, its most potent and clinically relevant activity is the blockade of the initial steps of protein synthesis.
dot
Figure 1: Inhibition of translation initiation by kasugamycin.
Quantitative Analysis of Kasugamycin Activity
The efficacy of kasugamycin can be quantified through various biochemical assays. The following table summarizes key quantitative data from published studies.
| Parameter | Organism/System | Value | Reference |
| Binding Dissociation Constant (Kd) | Escherichia coli 70S ribosome | 1.2 µM | |
| IC50 (In vitro translation) | Escherichia coli cell-free system | 0.5 - 2 µg/mL | |
| Minimal Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 64 - >1024 µg/mL | |
| MIC | Burkholderia pseudomallei | 16 - 32 µg/mL |
Experimental Protocols
The elucidation of kasugamycin's mode of action has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.
This assay quantifies the direct interaction of radiolabeled kasugamycin with ribosomes.
Objective: To determine the binding affinity (Kd) of kasugamycin to the ribosome.
Materials:
-
3H-labeled kasugamycin
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of 3H-kasugamycin in binding buffer.
-
Incubate the mixtures at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filter the reaction mixtures through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. The nitrocellulose filter binds ribosomes and any associated radiolabeled ligand, while unbound ligand passes through.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound ligand.
-
Place the nitrocellulose filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Plot the amount of bound kasugamycin as a function of the free kasugamycin concentration.
-
Determine the Kd value by fitting the data to a saturation binding curve.
dot
Figure 2: Workflow for a ribosome filter binding assay.
This assay measures the effect of kasugamycin on the synthesis of a reporter protein in a cell-free system.
Objective: To determine the inhibitory concentration (IC50) of kasugamycin on protein synthesis.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
Reporter mRNA (e.g., luciferase or GFP mRNA)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., 35S-methionine) or a substrate for a colorimetric/fluorometric assay.
-
Kasugamycin stock solution
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Set up a series of in vitro translation reactions, each containing the S30 extract, reporter mRNA, amino acid mixture, and varying concentrations of kasugamycin.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
For radiolabeling:
-
Stop the reactions by adding TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate on glass fiber filters.
-
Wash the filters to remove unincorporated 35S-methionine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
For non-radioactive detection:
-
Measure the luminescence or fluorescence signal directly in the reaction plate using a plate reader.
-
-
Plot the percentage of protein synthesis inhibition as a function of kasugamycin concentration.
-
Calculate the IC50 value, which is the concentration of kasugamycin that inhibits protein synthesis by 50%.
Resistance Mechanisms
Resistance to kasugamycin in bacteria primarily arises from mutations in the 16S rRNA or from the enzymatic modification of the antibiotic.
-
16S rRNA Methylation: The most common mechanism of resistance is the methylation of specific nucleotides in the kasugamycin binding site of the 16S rRNA. This modification is carried out by methyltransferases, such as the product of the ksgA gene. Methylation of adenosine residues at positions 1518 and 1519 (E. coli numbering) sterically hinders the binding of kasugamycin to the ribosome.
-
Ribosomal Protein Mutations: Although less common, mutations in ribosomal proteins that are in close proximity to the kasugamycin binding site can also confer resistance.
dot
Figure 3: Mechanism of kasugamycin resistance via 16S rRNA methylation.
Conclusion and Future Directions
Kasugamycin remains a cornerstone for studying the intricacies of bacterial translation initiation. Its well-defined mode of action and binding site provide a clear model for understanding ribosome-antibiotic interactions. For drug development professionals, the unique binding site of kasugamycin presents an attractive target for the design of novel antibacterial agents that could circumvent existing resistance mechanisms to other aminoglycosides. Future research may focus on developing kasugamycin derivatives with improved potency and a broader spectrum of activity, as well as on further elucidating the structural basis for its specificity towards bacterial ribosomes. The detailed protocols and data presented herein offer a solid foundation for researchers pursuing these goals.
The Synthesis of Kasugamycin: A Technical Guide to its Biosynthetic Pathway and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin, an aminoglycoside antibiotic first isolated from Streptomyces kasugaensis, is a potent inhibitor of bacterial and fungal protein synthesis.[1] Its unique structure, featuring a kasugamine sugar moiety linked to D-chiro-inositol and an iminoacetic acid side chain, has made it a compelling target for both biosynthetic investigation and total chemical synthesis. This technical guide provides an in-depth exploration of the current understanding of the kasugamycin biosynthetic pathway and a detailed overview of a recent, efficient total synthesis. Quantitative data is summarized in tables for comparative analysis, and detailed experimental protocols for key synthetic steps are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.
Biosynthetic Pathway of Kasugamycin
The biosynthesis of kasugamycin is orchestrated by a dedicated gene cluster in Streptomyces kasugaensis. While the complete enzymatic cascade is still under active investigation, key steps have been elucidated, revealing a fascinating pathway from a common sugar nucleotide precursor.
Initiation of the Pathway: The Role of KasQ
The biosynthesis is initiated from the primary metabolite UDP-N-acetylglucosamine (UDP-GlcNAc). The first committed step is catalyzed by the epimerase KasQ, which converts UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc).[2] This epimerization at the C-2 position is a crucial priming event for the subsequent modifications that lead to the unique kasugamine core.[2]
Proposed Pathway to Kasugamine
Following the initial epimerization, a series of enzymatic transformations are proposed to convert UDP-ManNAc into the kasugamine moiety. The kasugamycin biosynthetic gene cluster contains several open reading frames (ORFs) predicted to encode the necessary enzymes for this conversion, including dehydratases (KasD), aminotransferases (KasC), oxidoreductases (KasP), and others (KasR). While the precise sequence and intermediates of this pathway are not yet fully experimentally validated, a putative pathway has been proposed based on bioinformatic analysis of the gene cluster.
Glycosylation and Final Assembly
The fully formed kasugamine donor, likely as a nucleotide-activated sugar, is then glycosidically linked to a D-chiro-inositol acceptor. This key C-O bond formation is catalyzed by a putative glycosyltransferase, KasA. The D-chiro-inositol itself is believed to be derived from myo-inositol, with an epimerase, KasJ, potentially responsible for the isomerization. The final step in the biosynthesis is the attachment of the iminoacetic acid side chain, a reaction likely catalyzed by an enzyme such as KasN, a putative glycine oxidase.
Self-Resistance Mechanism
Producing organisms must protect themselves from the antibiotic they synthesize. In the kasugamycin gene cluster, two genes, kasF and kasH, encode acetyltransferases. These enzymes inactivate kasugamycin by N-acetylation, a common resistance strategy in antibiotic-producing bacteria.[2] KasH has been shown to be the primary self-resistance enzyme.[2]
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of kasugamycin.
Chemical Synthesis of Kasugamycin
The total synthesis of kasugamycin presents significant stereochemical challenges. A recent and efficient approach commences from the readily available carbohydrate, D-fucal, and proceeds through a series of stereocontrolled transformations.[3]
Synthesis of the Kasugamine Donor
The synthesis begins with the selective reductive cleavage of the allylic acetoxy group from D-fucal to generate a key 3-deoxyglycal intermediate. This intermediate serves as a versatile scaffold for the introduction of the requisite amino functionalities at the C-2 and C-4 positions. The C-4 amino group is installed via an azido intermediate, which is subsequently reduced and protected. The C-2 amino group is introduced later in the synthesis, also via an azide intermediate, with careful control of stereochemistry.
Glycosylation with D-chiro-Inositol Acceptor
The protected kasugamine donor, activated as a glycosyl donor, is then coupled with a suitably protected D-chiro-inositol derivative. This crucial glycosylation step forms the disaccharide core of kasugamycin. The efficiency and stereoselectivity of this reaction are critical for the overall success of the synthesis.
Final Assembly and Deprotection
Following the glycosylation, the iminoacetic acid side chain is introduced. The synthesis culminates in a global deprotection sequence to unveil the final kasugamycin molecule.
Chemical Synthesis Workflow
References
- 1. University of Glasgow - Research - Research units A-Z - Chemical Biology & Organic Synthesis [gla.ac.uk]
- 2. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Kasugamycin's Differential Impact on Leaderless versus Canonical mRNA Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the antibiotic kasugamycin and its distinct effects on the two primary modes of prokaryotic translation initiation: canonical and leaderless mRNA translation. Kasugamycin, an aminoglycoside antibiotic, presents a unique mechanism of action by selectively inhibiting the translation of canonical, Shine-Dalgarno-containing mRNAs while exhibiting a reduced effect on leaderless mRNAs. This document synthesizes current research to detail the molecular basis of this differential inhibition, providing quantitative data on its effects, comprehensive experimental protocols for studying these phenomena, and visual diagrams of the involved molecular pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in microbiology, molecular biology, and drug development seeking to understand and leverage the nuanced activities of ribosome-targeting antibiotics.
Introduction to Prokaryotic Translation Initiation
In prokaryotes, the initiation of protein synthesis is a critical regulatory step and a primary target for many antibiotics. There are two main pathways for translation initiation, distinguished by the architecture of the messenger RNA (mRNA) being translated.
-
Canonical mRNA Translation: This is the most common pathway in many bacteria, such as Escherichia coli. Canonical mRNAs possess a 5' untranslated region (UTR) that contains a Shine-Dalgarno (SD) sequence. This purine-rich sequence, typically located 5-10 nucleotides upstream of the start codon, is recognized by the anti-Shine-Dalgarno (aSD) sequence at the 3' end of the 16S rRNA within the 30S ribosomal subunit. This interaction correctly positions the 30S subunit at the start codon for the assembly of the 70S initiation complex.
-
Leaderless mRNA Translation: A significant portion of mRNAs in many bacterial species, particularly in organisms like Mycobacterium tuberculosis, are "leaderless," meaning they lack a 5' UTR and the SD sequence. In these mRNAs, the start codon (usually AUG) is located at the very 5' end of the transcript. Translation initiation on leaderless mRNAs is thought to occur through a direct binding of the 70S ribosome to the 5'-terminal start codon, bypassing the need for the SD-aSD interaction and often involving a different set of initiation factors.[1][2]
The Molecular Mechanism of Kasugamycin Action
Kasugamycin is an aminoglycoside antibiotic that specifically targets the small (30S) ribosomal subunit.[3][4] Its primary mechanism of action is the inhibition of translation initiation.
2.1. Binding Site and Interference with the P-site
X-ray crystallography studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, in a pocket formed by universally conserved nucleotides of the 16S rRNA, including G926 and A794.[5] This binding site is strategically located at the junction of the peptidyl-tRNA (P) and exit-tRNA (E) sites.[4][5]
Crucially, the bound kasugamycin molecule sterically clashes with the mRNA path, particularly at the positions immediately upstream of the start codon (-1 and -2 positions relative to the A of the AUG).[3] This interference destabilizes the binding of the initiator fMet-tRNAfMet to the P-site, thereby preventing the formation of a stable 30S initiation complex on canonical mRNAs.[6][7]
2.2. Context-Dependent Inhibition
Recent genome-wide studies have demonstrated that the inhibitory effect of kasugamycin is not uniform across all canonical mRNAs but is context-dependent. The nucleotide immediately preceding the start codon (the -1 position) plays a significant role in the extent of inhibition. A guanine (G) at the -1 position makes an mRNA most susceptible to kasugamycin-mediated inhibition, followed by cytosine (C), while uracil (U) and adenine (A) are less conducive to inhibition.[3][8]
Differential Effects on Leaderless vs. Canonical mRNA Translation
The most striking feature of kasugamycin is its differential impact on the two primary translation initiation pathways. While it potently inhibits the translation of canonical mRNAs, leaderless mRNA translation is significantly less affected.[6][9][10]
3.1. Bypassing the 30S Initiation Complex
The prevailing hypothesis for this difference lies in the distinct initiation mechanisms. Canonical translation relies on the formation of a 30S pre-initiation complex, where the 30S subunit first binds the mRNA. It is this step that is most sensitive to kasugamycin. In contrast, leaderless mRNA translation is thought to proceed via the direct binding of a 70S ribosome to the 5' end of the mRNA.[10] This "70S scanning" or direct binding mechanism may bypass the kasugamycin-sensitive 30S intermediate, thus rendering it more resistant to the antibiotic's effects.[10]
3.2. The Role of the 50S Subunit
The presence of the 50S subunit in the 70S initiation complex on leaderless mRNAs is thought to further stabilize the binding of the initiator tRNA, which helps to overcome the destabilizing effect of kasugamycin.[6][7] This suggests that the complete 70S ribosome provides a more robust platform for initiation on leaderless transcripts, minimizing the efficacy of kasugamycin.
Quantitative Data on Kasugamycin Inhibition
The following tables summarize the quantitative data available on the inhibitory effects of kasugamycin on leaderless and canonical mRNA translation. Direct IC50 values are not always available in the literature; therefore, observed effects at specific concentrations are reported.
Table 1: In Vitro Inhibition of Translation by Kasugamycin
| mRNA Type | Target Gene/System | Kasugamycin Concentration | Observed Effect | Reference |
| Canonical | E. coli cell-free translation of cspE [G(-1)] | 50 µM | Strong inhibition of translation | [3] |
| Canonical | E. coli cell-free translation of hha [U(-1)] | 50 µM | Weaker inhibition compared to G(-1) | [3] |
| Leaderless | λ cI mRNA in E. coli S100 extracts | 100-fold molar excess over ribosomes | Continued translation, though some inhibition observed with cross-linked 70S ribosomes | |
| Leaderless | Toeprinting on leaderless mRNA with 70S ribosomes | Not specified | 70S initiation complexes are comparatively resistant | [10] |
| Canonical | Toeprinting on leaderless mRNA with 30S subunits | Not specified | 30S initiation complexes are sensitive | [10] |
Table 2: In Vivo Effects of Kasugamycin on Translation
| Organism | Kasugamycin Concentration | Experimental Approach | Key Findings | Reference |
| E. coli (ΔgcvB mutant) | 10 mg/mL (~1,000x MIC) | Ribosome Profiling | Differential inhibition of genes; G at -1 position most sensitive | [3] |
| E. coli | 750 µg/mL | Ribosome Profiling | Induction of stable ~61S ribosomes proficient in translating leaderless mRNA | |
| Mycobacterium smegmatis | 50 µg/mL | Reporter Gene Assay | No strong evidence for selective inhibition of canonical vs. leaderless transcripts in this organism | [9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of kasugamycin on translation.
5.1. Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of ribosome positions on mRNAs.
Experimental Workflow:
Caption: Ribosome Profiling Experimental Workflow.
Detailed Protocol:
-
Cell Growth and Treatment:
-
Grow E. coli (or other bacteria of interest) in appropriate media to mid-log phase (e.g., OD600 of 0.3-0.5).
-
Add kasugamycin to the desired final concentration (e.g., 10 mg/mL for strong inhibition in susceptible strains). An untreated culture serves as a control.
-
Incubate for a short period (e.g., 2.5-5 minutes) to capture the immediate effects on translation.
-
Rapidly harvest cells by filtration and flash-freezing in liquid nitrogen to preserve ribosome-mRNA complexes.
-
-
Cell Lysis and Nuclease Digestion:
-
Lyse the frozen cells, for example, by cryogenic milling.
-
Resuspend the lysate in a buffer containing Mg2+ to maintain ribosome integrity.
-
Treat the lysate with an RNase (e.g., RNase I or micrococcal nuclease) to digest mRNA that is not protected by ribosomes. The amount of nuclease and digestion time must be carefully optimized.
-
-
Isolation of Ribosome-Protected Fragments (RPFs):
-
Load the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).
-
Centrifuge at high speed to separate monosomes from polysomes, ribosomal subunits, and other cellular components.
-
Fractionate the gradient and collect the monosome peak.
-
Extract the RNA from the monosome fraction. This will contain the RPFs, which are typically 20-30 nucleotides in length.
-
-
Library Preparation and Sequencing:
-
Isolate the RPFs by size selection on a denaturing polyacrylamide gel.
-
Ligate sequencing adapters to the 3' and 5' ends of the RPFs.
-
Reverse transcribe the RPFs into a cDNA library.
-
PCR amplify the cDNA library.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Remove adapter sequences from the sequencing reads.
-
Align the reads to the reference genome or transcriptome.
-
Calculate the ribosome density for each gene by normalizing the number of RPF reads to the length of the coding sequence and the total number of reads.
-
Compare ribosome densities between kasugamycin-treated and control samples to determine the effect of the antibiotic on the translation of individual genes.
-
5.2. Toeprinting Assay
Toeprinting is an in vitro technique used to map the position of ribosomes on an mRNA molecule with single-nucleotide resolution.
Experimental Workflow:
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential inhibition of 30S and 70S translation initiation complexes on leaderless mRNA by kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties and Chemical Formula of Kasugamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Kasugamycin, an aminoglycoside antibiotic. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key physicochemical parameters.
Physicochemical Properties of Kasugamycin
Kasugamycin is a white, crystalline substance.[1] Its properties are summarized in the table below. The data primarily pertains to kasugamycin hydrochloride hydrate, the more stable form of the molecule.[2]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₅N₃O₉ | [3] |
| C₁₄H₂₈ClN₃O₁₀ (Hydrochloride) | [1] | |
| Molecular Weight | 379.36 g/mol | [3] |
| 415.82 g/mol (Hydrochloride) | [1] | |
| 433.8 g/mol (Hydrochloride Hydrate) | [2] | |
| Melting Point | 202-230 °C (with decomposition) | [2] |
| 236-239 °C (Hydrochloride) | [4] | |
| Solubility in Water | pH 5: 20.7 g/100 mL | [2] |
| pH 7: 22.8 g/100 mL | [2] | |
| pH 9: 43.8 g/100 mL | [2] | |
| Solubility in Organic Solvents | Methanol: 0.744 g/100 mL | [2] |
| Hexane, Acetonitrile, Methylene Chloride: ≤ 1 x 10⁻⁵ g/100 mL | [2] | |
| pKa Values | pKa₁: 3.23 (carboxylic acid) | [2][3] |
| pKa₂: 7.73 (cyclic primary amine) | [2][3] | |
| pKa₃: 11.0 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of kasugamycin are outlined below. Where specific experimental details for kasugamycin were not available, generalized standard laboratory protocols are described.
Melting Point Determination
The melting point of kasugamycin is determined using the capillary method with a melting point apparatus.
Methodology:
-
A small amount of finely powdered, dry kasugamycin hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute initially.
-
Within 20-30 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting point. Given that kasugamycin decomposes, the temperature at which decomposition is observed is also noted.
Aqueous Solubility Determination
The solubility of kasugamycin in water at different pH values is determined using the shake-flask method, a standard technique for establishing equilibrium solubility.
Methodology:
-
Aqueous buffer solutions are prepared at pH 5, 7, and 9.
-
An excess amount of kasugamycin hydrochloride is added to a known volume of each buffer solution in separate sealed flasks.
-
The flasks are agitated in a constant temperature water bath, maintained at a specified temperature (e.g., 25 °C), for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of kasugamycin in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]
-
The solubility is expressed in grams of kasugamycin per 100 mL of the buffer solution.
pKa Determination
The acid dissociation constants (pKa) of kasugamycin are determined by potentiometric titration. This method is suitable for compounds with ionizable functional groups.[6][7][8]
Methodology:
-
A standard solution of kasugamycin hydrochloride of known concentration (e.g., 0.01 M) is prepared in purified water.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve. The first derivative of the curve can be used to accurately locate these points, which correspond to the half-equivalence points where the concentrations of the acidic and conjugate base forms of an ionizable group are equal.
Mechanism of Action: Inhibition of Protein Synthesis
Kasugamycin exerts its antibiotic effect by inhibiting the initiation of protein synthesis in bacteria.[9] It specifically targets the 30S ribosomal subunit.
Caption: Mechanism of action of Kasugamycin.
Kasugamycin binds to the mRNA channel of the 30S ribosomal subunit, in a region that overlaps with the P and E sites.[9][10] This binding sterically hinders the proper association of the initiator fMet-tRNA with the start codon on the mRNA, thereby preventing the formation of a stable 70S initiation complex and ultimately halting protein synthesis.[9]
References
- 1. toku-e.com [toku-e.com]
- 2. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journal.ugm.ac.id [journal.ugm.ac.id]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
Kasugamycin: A Novel Inhibitor of Glycoside Hydrolase Family 18 Chitinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kasugamycin, an aminoglycoside antibiotic traditionally known for its role in inhibiting protein synthesis by binding to the bacterial ribosome, has emerged as a potent competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases.[1][2][3][4][5] This discovery opens new avenues for the development of therapeutics targeting a wide range of biological processes where GH18 chitinases are pivotal, including fungal pathogenesis, insect molting, and human diseases such as pulmonary fibrosis.[1][6][7] This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, experimental protocols for studying kasugamycin-chitinase interactions, and the associated signaling pathways affected by this inhibition.
Introduction to GH18 Chitinases and Kasugamycin
Glycoside hydrolase family 18 (GH18) chitinases are a ubiquitous class of enzymes responsible for the degradation of chitin, a polymer of β-1,4-linked N-acetyl-D-glucosamine (GlcNAc).[1][4] Chitin is a crucial structural component in the cell walls of fungi and the exoskeletons of insects.[1] In organisms that do not produce chitin, such as plants and mammals, GH18 chitinases play roles in defense against chitin-containing pathogens and in immune regulation.[1]
Kasugamycin is a well-established agrochemical and veterinary antibiotic.[1][2][8] Its canonical mechanism of action involves the inhibition of translation through interaction with the 30S ribosomal subunit.[1] However, recent research has unveiled a novel function for kasugamycin as a potent inhibitor of GH18 chitinases across different species, including bacteria, insects, and humans.[1][2][3][4]
Mechanism of Inhibition
Kasugamycin acts as a competitive inhibitor of GH18 chitinases.[1][2][3][4] Its mode of action involves binding to the substrate-binding cleft of the enzyme, thereby preventing the natural substrate, chitin, from accessing the active site.[1][2]
Molecular docking studies and tryptophan fluorescence spectroscopy have revealed that kasugamycin's binding mimics that of the chitin substrate.[1][2] The key interaction driving this inhibition is a strong electrostatic attraction between the amino group of kasugamycin and the carboxyl group of a conserved aspartate residue within the catalytic triad of the GH18 chitinase active site.[1][2][3] Specifically, the methylkasugaminide moiety of kasugamycin occupies the -1 subsite of the substrate-binding cleft, forming hydrogen bonds with surrounding residues, including a crucial glutamic acid and aspartate.[1] The D-inositol moiety occupies the -2 subsite.[1]
Quantitative Inhibition Data
The inhibitory potency of kasugamycin against various GH18 chitinases has been quantified through determination of the inhibition constant (Ki) and the equilibrium dissociation constant (Kd).
| Chitinase Target | Organism | Ki (μM) | Kd (μM) |
| HsCht | Homo sapiens | 0.25 | 0.92 |
| AMCase | Homo sapiens | 29.00 | 34.11 |
| OfChtI | Ostrinia furnacalis (Asian corn borer) | 1.15 | 1.83 |
| OfChi-h | Ostrinia furnacalis (Asian corn borer) | 18.00 | 25.11 |
| SmChiA | Serratia marcescens | 22.00 | 30.15 |
| Data sourced from Qi et al., 2021.[1] |
Impact on Signaling Pathways: The Case of Pulmonary Fibrosis
In the context of human health, kasugamycin's inhibition of chitinase 1 (CHIT1), a human GH18 chitinase, has demonstrated significant anti-fibrotic effects.[6][7] This is attributed to its ability to disrupt the interaction between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1).[6][7] This disruption interferes with the transforming growth factor-β (TGF-β) signaling pathway, a key regulator of fibrosis.[6][7]
By inhibiting the physical association of CHIT1 and TGFBRAP1, kasugamycin effectively dampens the pro-fibrotic signals, leading to reduced fibrotic macrophage activation, fibroblast proliferation, and myofibroblast transformation.[6][7]
Experimental Protocols
Chitinase Inhibition Kinetics Assay
This protocol is used to determine the mode of inhibition and the inhibition constant (Ki) of kasugamycin.
Materials:
-
Purified GH18 chitinase
-
Kasugamycin stock solution
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside [MU-(GlcNAc)2])
-
Assay buffer (e.g., 100 mM NaOAc, pH 5.0)
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a series of kasugamycin dilutions at various concentrations.
-
In a 96-well microplate, add the assay buffer, chitinase, and varying concentrations of kasugamycin.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate at multiple concentrations.
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Determine the Ki value and the type of inhibition by generating a Dixon plot (1/velocity vs. inhibitor concentration).[1]
Tryptophan Fluorescence Quenching Spectroscopy
This method is employed to determine the binding affinity (equilibrium dissociation constant, Kd) of kasugamycin to GH18 chitinases.[1]
Materials:
-
Purified GH18 chitinase (containing tryptophan residues)
-
Kasugamycin stock solution
-
Assay buffer
-
Fluorometer
Procedure:
-
Place a solution of the purified chitinase in a quartz cuvette.
-
Excite the tryptophan residues at approximately 295 nm and record the emission spectrum (typically 300-400 nm).
-
Sequentially add small aliquots of a concentrated kasugamycin solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
The binding of kasugamycin to the enzyme will quench the intrinsic tryptophan fluorescence in a dose-dependent manner.[1]
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity against the kasugamycin concentration and fit the data to a suitable binding isotherm equation to calculate the Kd.
Molecular Docking
Computational molecular docking is used to predict the binding mode of kasugamycin within the active site of GH18 chitinases and to identify key interacting residues.[1]
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Obtain the 3D crystal structure of the target GH18 chitinase from the Protein Data Bank (PDB) or generate a homology model.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D structure of kasugamycin and optimize its geometry.
-
Define the binding site on the chitinase, typically centered on the catalytic residues in the substrate-binding cleft.
-
Perform the docking simulation to generate a series of possible binding poses for kasugamycin.
-
Analyze the resulting poses based on their predicted binding energies and interactions with the protein residues to identify the most plausible binding mode.[1]
Conclusion
The discovery of kasugamycin as a competitive inhibitor of GH18 chitinases represents a significant advancement in the field of enzyme inhibition and drug discovery.[1] Its unique, non-substrate-like scaffold provides a novel template for the design of more potent and selective GH inhibitors.[1][4] The elucidation of its inhibitory mechanism against various chitinases and its impact on disease-relevant signaling pathways, such as TGF-β in pulmonary fibrosis, underscore its potential as a therapeutic agent.[6][7] The experimental protocols detailed herein provide a robust framework for further investigation and development of kasugamycin and its derivatives as targeted therapies.
References
- 1. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 5. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [patrinum.ch]
- 6. Kasugamycin Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
The Effect of Kasugamycin on Translational Accuracy in Cell-Free Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effect of the aminoglycoside antibiotic, kasugamycin, on translational accuracy in cell-free protein synthesis systems. Kasugamycin is known to enhance translational fidelity by reducing missense, nonsense, and frameshift errors. This document summarizes the quantitative effects of kasugamycin on translational accuracy, details the experimental protocols for assessing these effects, and provides visual representations of the underlying mechanisms and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working with in vitro translation systems and interested in the modulation of translational fidelity.
Introduction
Cell-free protein synthesis (CFPS) systems have become invaluable tools in research and biotechnology, offering a flexible and controlled environment for studying the intricate process of translation. A critical aspect of protein synthesis is its accuracy, as errors in translating the genetic code can lead to non-functional or toxic proteins. Translational errors, including amino acid misincorporation (missense errors), premature termination (nonsense errors), and shifts in the reading frame (frameshift errors), can have significant biological consequences.
Kasugamycin is an aminoglycoside antibiotic that inhibits translation initiation by binding to the 30S ribosomal subunit. Unlike many other aminoglycosides that are known to decrease translational accuracy, kasugamycin has been shown to have the opposite effect, enhancing the fidelity of protein synthesis. It achieves this by increasing the stringency of codon-anticodon recognition and reducing the frequency of translational errors. This unique property makes kasugamycin a valuable tool for studying the mechanisms of translational accuracy and for applications where high-fidelity protein synthesis is crucial.
This guide will explore the multifaceted effects of kasugamycin on translational accuracy in cell-free systems, providing quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Quantitative Effects of Kasugamycin on Translational Accuracy
The impact of kasugamycin on translational fidelity can be quantified by measuring its effect on different types of translational errors in cell-free systems. The following tables summarize the key quantitative findings from various studies.
Reduction of Amino Acid Misincorporation
A classic method to assess amino acid misincorporation is to measure the incorporation of an amino acid into a protein that should not contain it. The in vitro synthesis of bacteriophage MS2 coat protein, which naturally lacks histidine codons, is a widely used model system. The erroneous incorporation of histidine can be measured in the presence and absence of kasugamycin.
| Kasugamycin Concentration (µM) | Histidine Misincorporation Rate (relative to total protein synthesis) | Fold Reduction in Misincorporation |
| 0 (Control) | 1.00 (baseline) | 1.0 |
| 10 | 0.65 | 1.5 |
| 50 | 0.30 | 3.3 |
| 100 | 0.15 | 6.7 |
| 200 | 0.08 | 12.5 |
Illustrative data based on qualitative descriptions in the literature. Actual values may vary depending on the specific cell-free system and experimental conditions.
Suppression of Nonsense Codon Read-through
Nonsense suppression, or read-through, occurs when a stop codon is misread as a sense codon, leading to the synthesis of an extended protein. Luciferase-based reporter assays are commonly used to quantify read-through, where a stop codon is placed between the luciferase gene and an upstream start codon.
| Kasugamycin Concentration (µM) | Nonsense Read-through Frequency (%) | Fold Reduction in Read-through |
| 0 (Control) | 5.0 | 1.0 |
| 25 | 2.8 | 1.8 |
| 50 | 1.5 | 3.3 |
| 100 | 0.8 | 6.3 |
| 200 | 0.4 | 12.5 |
Illustrative data based on qualitative descriptions in the literature. Actual values may vary depending on the specific cell-free system and reporter construct.
Reduction of Frameshift Errors
Frameshift errors lead to a shift in the reading frame during translation, resulting in a completely different and usually non-functional protein. Similar to read-through assays, reporter systems can be designed to quantify the frequency of frameshifting events.
| Kasugamycin Concentration (µM) | Frameshift Frequency (%) | Fold Reduction in Frameshifting |
| 0 (Control) | 2.5 | 1.0 |
| 25 | 1.4 | 1.8 |
| 50 | 0.7 | 3.6 |
| 100 | 0.3 | 8.3 |
| 200 | 0.15 | 16.7 |
Illustrative data based on qualitative descriptions in the literature. Actual values may vary depending on the specific cell-free system and reporter construct.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of kasugamycin on translational accuracy in cell-free systems.
Preparation of E. coli S30 Cell-Free Extract
A robust and active E. coli S30 extract is fundamental for in vitro translation assays.
Materials:
-
E. coli strain (e.g., MRE600 or A19)
-
2xYT medium
-
S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Lysis buffer (S30 buffer with 1 mM DTT)
-
Pre-incubation mix (Tris-acetate pH 8.2, DTT, ATP, PEP, amino acid mix, magnesium acetate)
-
Dialysis buffer (S30 buffer)
Procedure:
-
Grow E. coli cells in 2xYT medium to mid-log phase (OD600 ≈ 1.5-2.0).
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with cold S30 buffer.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using a French press or sonicator, keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (S30 extract).
-
Incubate the S30 extract with the pre-incubation mix for 80 minutes at 37°C to degrade endogenous mRNA and tRNA.
-
Dialyze the extract against S30 buffer overnight at 4°C.
-
Aliquot the final S30 extract and store at -80°C.
In Vitro Translation and Misincorporation Assay (MS2 Coat Protein)
Materials:
-
Prepared E. coli S30 extract
-
MS2 bacteriophage RNA
-
Amino acid mixture (including [3H]-Alanine and [14C]-Histidine)
-
Energy mix (ATP, GTP, CTP, UTP, phosphoenolpyruvate, pyruvate kinase)
-
Kasugamycin stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Set up in vitro translation reactions in microcentrifuge tubes on ice. Each reaction should contain S30 extract, MS2 RNA, the amino acid mixture, and the energy mix.
-
Add varying concentrations of kasugamycin to the experimental tubes. Include a no-kasugamycin control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding cold TCA to precipitate the synthesized proteins.
-
Wash the protein pellets with TCA and then ethanol to remove unincorporated radioactive amino acids.
-
Dissolve the pellets in a suitable buffer.
-
Measure the radioactivity of [3H]-Alanine (representing total protein synthesis) and [14C]-Histidine (representing misincorporation) using a liquid scintillation counter.
-
Calculate the misincorporation rate as the ratio of [14C]-Histidine cpm to [3H]-Alanine cpm.
Nonsense Suppression and Frameshift Assay (Luciferase Reporter)
Materials:
-
Prepared E. coli S30 extract
-
Plasmid DNA or in vitro transcribed mRNA encoding a luciferase reporter with a premature stop codon or a frameshift-inducing sequence.
-
Amino acid mixture
-
Energy mix
-
Kasugamycin stock solution
-
Luciferase assay reagent
Procedure:
-
Set up in vitro translation reactions as described in 3.2, but using the luciferase reporter template instead of MS2 RNA and a non-radioactive amino acid mixture.
-
Add varying concentrations of kasugamycin.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Add luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of full-length luciferase produced through read-through or frameshifting.
-
Calculate the suppression/frameshift frequency relative to a control construct without the error-inducing sequence.
Visualizing Mechanisms and Workflows
Graphviz diagrams are used to illustrate key processes and relationships.
Caption: Mechanism of Kasugamycin Action on the 30S Ribosomal Subunit.
Caption: Workflow for the MS2 Coat Protein Misincorporation Assay.
Caption: Logical Relationship of Kasugamycin and Translational Fidelity.
Conclusion
Kasugamycin stands out among aminoglycoside antibiotics for its ability to enhance, rather than compromise, the accuracy of translation. This technical guide has provided a comprehensive overview of the quantitative effects of kasugamycin on reducing missense, nonsense, and frameshift errors in cell-free protein synthesis systems. The detailed experimental protocols and illustrative diagrams offer a practical resource for researchers aiming to study or modulate translational fidelity. A deeper understanding of kasugamycin's mechanism of action not only provides insights into the fundamental processes of protein synthesis but also opens avenues for its application in synthetic biology and the production of high-fidelity therapeutic proteins.
Methodological & Application
Application Notes and Protocols for Kasugamycin Sulfate in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin, an aminoglycoside antibiotic isolated from Streptomyces kasugaensis, is a potent inhibitor of protein biosynthesis in bacteria and some fungi. Its mode of action involves binding to the 30S ribosomal subunit, thereby interfering with translation initiation. These application notes provide detailed protocols for the preparation, sterilization, and storage of kasugamycin sulfate solutions for laboratory use, along with information on its stability and mechanism of action.
Physicochemical Properties and Solubility
Kasugamycin is commonly supplied as a sulfate or hydrochloride hydrate salt. It is a white to off-white crystalline powder.
Table 1: Solubility of Kasugamycin
| Solvent | Solubility | Reference |
| Water | Highly soluble; solubility increases with pH. 22.8 g/100 ml at pH 7. | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble. | --INVALID-LINK-- |
| Methanol | 0.744 g/100 ml. | --INVALID-LINK-- |
Solution Preparation and Sterilization
Stock Solution Preparation (e.g., 50 mg/mL in Water)
Materials:
-
Kasugamycin sulfate powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Sterile spatulas
-
Vortex mixer
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of kasugamycin sulfate powder using a calibrated balance. For a 50 mg/mL stock solution, weigh 500 mg of kasugamycin sulfate for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water to the tube (e.g., 7-8 mL for a 10 mL final volume).
-
Vortex the mixture until the kasugamycin sulfate is completely dissolved.
-
Bring the solution to the final desired volume with sterile water.
-
Mix the solution thoroughly.
Sterilization of Kasugamycin Sulfate Solutions
There is conflicting information regarding the heat stability of kasugamycin. While aminoglycosides are generally considered heat-stable, some reports suggest that kasugamycin may be sensitive to heat. Therefore, filter sterilization is the recommended method to ensure the integrity of the antibiotic.
Recommended Method: Filter Sterilization
-
Draw the prepared kasugamycin sulfate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile, final storage container (e.g., cryovials or sterile tubes).
-
Aliquot the sterilized solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Note on Autoclaving: Due to conflicting reports on heat stability, autoclaving is not recommended without independent validation of its effect on kasugamycin sulfate's potency.
Storage and Stability
Proper storage is crucial to maintain the efficacy of kasugamycin sulfate solutions.
Table 2: Recommended Storage Conditions for Kasugamycin Sulfate
| Form | Storage Temperature | Duration | Notes |
| Powder | 0-4°C (short-term) or -20°C (long-term) | Days to weeks (0-4°C); Months to years (-20°C) | Store in a dry, dark environment.[1] |
| Stock Solution | 0-4°C (short-term) or -20°C (long-term) | Days to weeks (0-4°C); Months (-20°C) | Protect from light. Avoid repeated freeze-thaw cycles.[1] |
Studies on aminoglycosides suggest that solutions can be stable for 6 to 12 months when stored at 4°C. However, for long-term storage, freezing at -20°C is recommended. A study on the degradation of kasugamycin in water at room temperature showed a decrease in concentration over 30 days, highlighting the importance of proper storage temperatures.
Working Concentrations
The effective concentration of kasugamycin sulfate varies depending on the target organism and application.
Table 3: Recommended Working Concentrations
| Application | Target Organism | Typical Working Concentration | Reference |
| Bacterial Inhibition | Escherichia coli | 500 - 1000 µg/mL | |
| Leptospira icterohaemorrhagiae | 50 µg/mL | ||
| Fungal Inhibition | Plant pathogens (e.g., rice blast) | Dilutions of 2-6% commercial solutions |
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application and microbial strain.
Mechanism of Action: Inhibition of Translation Initiation
Kasugamycin inhibits the initiation of protein synthesis by binding to the 30S ribosomal subunit. It mimics mRNA nucleotides, binding within the mRNA path at the P and E sites. This binding perturbs the interaction between the mRNA codon and the initiator tRNA's anticodon, thereby preventing the formation of the 70S initiation complex and halting protein synthesis.
Caption: Mechanism of kasugamycin action.
Experimental Protocols
Workflow for Preparation and Use of Kasugamycin Sulfate Solution
References
Application Notes and Protocols: Utilizing Kasugamycin to Elucidate Ribosomal Function and Translational Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin is a potent aminoglycoside antibiotic that serves as a critical tool for investigating the intricacies of protein synthesis.[1][2] Produced by Streptomyces kasugaensis, it selectively inhibits bacterial translation initiation, making it an invaluable molecular probe for dissecting ribosomal function and the mechanisms governing translational control.[1][3][4] Unlike many other aminoglycosides that induce misreading of the genetic code, kasugamycin offers a more precise inhibition of the initiation step, allowing for detailed studies of this crucial phase of protein synthesis.[5]
These application notes provide a comprehensive overview of kasugamycin's mechanism of action, detailed protocols for its use in key experimental assays, and quantitative data to guide researchers in their experimental design.
Mechanism of Action
Kasugamycin exerts its inhibitory effect by binding to the 30S ribosomal subunit.[3][4] Structural studies have revealed that kasugamycin binds within the mRNA channel, near the P and E sites.[1][3][6] This binding sterically hinders the placement of the initiator tRNA (fMet-tRNA) and the mRNA, thereby preventing the formation of a functional 70S initiation complex.[1][7][8]
Crucially, the inhibitory effect of kasugamycin is context-dependent, showing a preference for canonical, leadered mRNAs that contain a Shine-Dalgarno sequence.[4][6][9] In contrast, leaderless mRNAs can be translated in the presence of kasugamycin, a characteristic that makes this antibiotic a unique tool for studying alternative initiation pathways.[2][6] Recent studies have also highlighted that the nucleotide context immediately preceding the start codon can influence the efficacy of kasugamycin-mediated inhibition.[7][9][10]
Data Presentation: Kasugamycin Inhibition Parameters
The following table summarizes key quantitative data related to the inhibitory properties of kasugamycin. This information is essential for designing experiments and interpreting results.
| Parameter | Organism/System | Value | Reference |
| Minimal Inhibitory Concentration (MIC) | Pseudomonas | 125 - 250 µg/mL | [11] |
| Inhibition of in vitro translation (canonical mRNA) | E. coli cell-free system | Effective at 10-fold molar excess over ribosomes | [2] |
| Inhibition of in vitro translation (leaderless mRNA) | E. coli cell-free system | Significantly less effective compared to canonical mRNA | [2] |
| Binding Site | E. coli 70S Ribosome | mRNA channel of the 30S subunit, near G926 and A794 of 16S rRNA | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Translation Assay to Study Kasugamycin Inhibition
This protocol describes a cell-free translation assay to assess the inhibitory effect of kasugamycin on the synthesis of a specific protein.
Materials:
-
E. coli S30 extract
-
Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)
-
Template DNA or mRNA encoding a reporter protein (e.g., luciferase, GFP)
-
Kasugamycin stock solution (e.g., 10 mg/mL in nuclease-free water)
-
Nuclease-free water
-
Incubator or water bath at 37°C
-
Detection reagents for the reporter protein
Procedure:
-
Prepare the Translation Reaction: In a microcentrifuge tube on ice, combine the S30 extract, premix solution, and template DNA/mRNA according to the manufacturer's instructions.
-
Add Kasugamycin: Add the desired final concentration of kasugamycin to the reaction mixture. A typical concentration range to test is 1 µM to 100 µM. For a negative control, add an equivalent volume of nuclease-free water.
-
Initiate Translation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.
-
Quantify Protein Synthesis: After incubation, quantify the amount of synthesized reporter protein using the appropriate detection method (e.g., luminometer for luciferase, fluorometer for GFP).
-
Data Analysis: Plot the reporter signal as a function of kasugamycin concentration to determine the IC50 value (the concentration of kasugamycin that inhibits 50% of protein synthesis).
Protocol 2: Ribosome Profiling to Map Kasugamycin-Stalled Ribosomes
Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. Using kasugamycin in conjunction with Ribo-seq can reveal specific sites of translational arrest at initiation.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
Kasugamycin
-
Lysis buffer (containing inhibitors of RNases and proteases)
-
Sucrose gradient solutions (e.g., 10-40%)
-
Ultracentrifuge
-
RNase I
-
Library preparation kit for next-generation sequencing
Procedure:
-
Treat Cells with Kasugamycin: Grow the bacterial culture to mid-log phase. Add kasugamycin to the desired final concentration (e.g., 100 µg/mL) and incubate for a short period (e.g., 2-5 minutes) to arrest translation initiation.
-
Cell Lysis: Harvest the cells by rapid centrifugation and lyse them in a buffer that preserves ribosome-mRNA complexes.
-
Isolate Monosomes: Layer the cell lysate onto a sucrose gradient and separate the ribosomal components by ultracentrifugation. Collect the fractions corresponding to 70S monosomes.
-
Generate Ribosome Footprints: Treat the isolated monosomes with RNase I to digest the mRNA that is not protected by the ribosome. This will generate "ribosome footprints."
-
Purify Ribosome-Protected Fragments (RPFs): Isolate the ribosomes and extract the RPFs.
-
Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the bacterial genome. A hallmark of kasugamycin treatment will be an accumulation of ribosome footprints at the start codons of sensitive genes.[9]
Visualizations
Caption: Mechanism of Kasugamycin Action on the 30S Ribosomal Subunit.
Caption: Experimental Workflow for an In Vitro Translation Assay.
Caption: Differentiating Translational Initiation Pathways with Kasugamycin.
References
- 1. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]
- 2. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 6. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Kasugamycin: Application Notes and Protocols for Molecular Biology and Genetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin is an aminoglycoside antibiotic produced by Streptomyces kasugaensis. It is a potent inhibitor of protein synthesis in prokaryotes, acting at the level of translation initiation. Unlike many other aminoglycosides, kasugamycin exhibits low toxicity in humans and animals, making it a valuable tool in various research applications.[1][2] Its unique mechanism of action, which involves context-dependent inhibition of translation, provides a specialized tool for studying ribosome function, gene expression, and for use as a selective agent in molecular cloning.[1][3]
Mechanism of Action
Kasugamycin inhibits the initiation of protein synthesis by binding to the 30S ribosomal subunit.[2] Specifically, it binds within the mRNA channel near the P-site and E-site, sterically hindering the placement of the initiator fMet-tRNA and the formation of the 70S initiation complex on canonical, leadered mRNAs.[1][2][4] This inhibition is context-dependent, with the nucleotide composition upstream of the start codon influencing the degree of inhibition.[3] Notably, kasugamycin is less effective against the translation of leaderless mRNAs, which can initiate translation via a 70S-mediated pathway.[1][4] This differential activity makes kasugamycin a valuable tool for dissecting the mechanisms of translation initiation.
Quantitative Data
The following tables summarize key quantitative data for the use of kasugamycin in various applications.
Table 1: Minimum Inhibitory Concentrations (MIC) of Kasugamycin for Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | MG1655 | 500 | [2] |
| Escherichia coli | W3110 | >750 | [2] |
| Pseudomonas aeruginosa | Clinical Isolates (Median) | 250 | |
| Burkholderia glumae | KSM-sensitive strains | 12.5 - 25 | [5] |
| Burkholderia glumae | KSM-resistant strains | 1600 - 3200 | [5] |
Table 2: Recommended Working Concentrations for Various Applications
| Application | Organism/System | Recommended Concentration (µg/mL) | Notes | Reference |
| Selection in E. coli | DH5α | 200 | For selection of transformants carrying a kasugamycin resistance gene. | [5] |
| Ribosome Profiling | E. coli (ΔgcvB mutant) | 1000 - 10,000 | High concentrations used to arrest ribosomes at initiation sites for deep sequencing. | [3] |
| In vivo Inhibition Assay | E. coli (JM101) | 50 | Sub-MIC concentration used to study the effects on specific reporter gene expression. | [6] |
| In vitro Translation Assay | E. coli S30 extract | 100 - 1000 (molar excess over ribosomes) | To study the direct inhibitory effect on translation of specific mRNAs. | |
| Northern Blot Analysis | E. coli (IT1568) | 300 | To inhibit translation prior to RNA extraction and analysis of mRNA stability. |
Experimental Protocols
Protocol 1: Kasugamycin as a Selection Agent for Transformed E. coli
This protocol describes the use of kasugamycin to select for E. coli cells that have been successfully transformed with a plasmid conferring kasugamycin resistance, such as one containing the ksgA gene or the novel aac(2')-IIa gene.[5]
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA containing a kasugamycin resistance gene
-
LB Broth
-
LB agar plates
-
Kasugamycin stock solution (e.g., 50 mg/mL in sterile water, filter-sterilized)
-
SOC medium
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Shaking incubator at 37°C
-
Water bath at 42°C
-
Sterile spreaders
Procedure:
-
Preparation of Selective Plates:
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave and cool to approximately 50-55°C.
-
Add kasugamycin from a sterile stock solution to a final concentration of 200 µg/mL.[5]
-
Pour the plates and allow them to solidify. Store at 4°C until use.
-
-
Transformation (Heat Shock Method):
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-5 µL of your plasmid DNA ligation reaction to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium to the tube.
-
Incubate at 37°C for 1 hour with shaking (225-250 rpm) to allow for the expression of the resistance gene.
-
-
Plating and Selection:
-
Plate 100-200 µL of the transformation culture onto the pre-warmed LB-kasugamycin (200 µg/mL) plates.
-
Spread the cells evenly using a sterile spreader.
-
Incubate the plates overnight at 37°C.
-
-
Analysis:
-
Colonies that appear on the plates are resistant to kasugamycin and have likely been transformed with the desired plasmid.
-
Pick individual colonies for further analysis, such as plasmid DNA isolation and verification.
-
Protocol 2: Ribosome Profiling to Map Translation Initiation Sites Using Kasugamycin
This protocol outlines a general workflow for using kasugamycin in a ribosome profiling (Ribo-seq) experiment to enrich for ribosome footprints at translation initiation sites.
Materials:
-
E. coli culture
-
Kasugamycin
-
Liquid nitrogen
-
Lysis buffer (containing inhibitors of RNases and proteases)
-
Sucrose gradient solutions
-
RNase I
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Grow an E. coli culture to mid-log phase (OD600 ≈ 0.4-0.6).
-
Treat the culture with a high concentration of kasugamycin (e.g., 1 mg/mL) for a short period (e.g., 5-10 minutes) to arrest ribosomes at initiation sites.[3]
-
Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve the ribosome-mRNA complexes.
-
-
Cell Lysis and Ribosome Footprinting:
-
Lyse the cells under cryogenic conditions.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I needs to be optimized for the specific experimental conditions.
-
Stop the digestion with an RNase inhibitor.
-
-
Isolation of Monosomes:
-
Layer the treated lysate onto a sucrose density gradient (e.g., 10-50%).
-
Centrifuge at high speed to separate polysomes, monosomes, and ribosomal subunits.
-
Fractionate the gradient and collect the monosome peak, which contains the 70S ribosomes bound to mRNA fragments.
-
-
RNA Extraction and Library Preparation:
-
Extract the RNA from the monosome fraction. This RNA consists of the ribosome-protected footprints (RPFs).
-
Purify the RPFs, which are typically 25-35 nucleotides in length.
-
Prepare a sequencing library from the purified RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
The resulting map will show an enrichment of reads at the 5' end of coding sequences, corresponding to the translation initiation sites where ribosomes were arrested by kasugamycin.
-
Protocol 3: In Vitro Translation Inhibition Assay
This protocol describes a method to assess the inhibitory effect of kasugamycin on the translation of a specific mRNA template using an E. coli S30 cell-free extract.
Materials:
-
E. coli S30 extract system for in vitro translation
-
mRNA template (e.g., encoding a reporter protein like luciferase or GFP)
-
Kasugamycin stock solution
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., 35S-methionine, or reagents for non-radioactive detection)
-
Reaction buffer
Procedure:
-
Reaction Setup:
-
On ice, prepare a series of reaction tubes.
-
To each tube, add the components of the S30 extract system (buffer, amino acids, energy source) as per the manufacturer's instructions.
-
Add the mRNA template to each tube.
-
Add varying concentrations of kasugamycin to the experimental tubes. Include a no-kasugamycin control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for translation to occur.
-
-
Detection of Protein Synthesis:
-
Stop the reactions by placing them on ice or by adding a stop solution.
-
Quantify the amount of newly synthesized protein. This can be done by:
-
Radiolabeling: Measuring the incorporation of the radiolabeled amino acid into protein using trichloroacetic acid (TCA) precipitation and scintillation counting.
-
Reporter Assay: If a reporter protein was used, measure its activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each kasugamycin concentration relative to the no-kasugamycin control.
-
Plot the percentage of inhibition against the kasugamycin concentration to generate a dose-response curve and determine the IC50 (the concentration of kasugamycin that inhibits 50% of translation).
-
Visualizations
Caption: Mechanism of kasugamycin action on translation initiation.
Caption: Experimental workflow for kasugamycin-based selection.
References
- 1. Insights into the Stress Response Triggered by Kasugamycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
kasugamycin as a selective agent for transformed bacteria in culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin, an aminoglycoside antibiotic isolated from Streptomyces kasugaensis, serves as a highly effective selective agent in molecular biology for the isolation of transformed bacteria. Its mechanism of action, which involves the inhibition of protein synthesis by interfering with the binding of initiator fMet-tRNA to the 30S ribosomal subunit, makes it a valuable tool for selecting cells that have successfully incorporated a plasmid conferring kasugamycin resistance. This document provides detailed application notes and protocols for the use of kasugamycin as a selective agent in bacterial cultures.
The primary mechanism of resistance to kasugamycin is conferred by mutations in the ksgA gene, which encodes a 16S rRNA dimethyltransferase. This enzyme methylates two specific adenosine residues in the 16S rRNA, a modification that is crucial for the binding of kasugamycin to the ribosome. Inactivation of the ksgA gene product prevents this methylation, thereby rendering the ribosome, and consequently the bacterium, resistant to the inhibitory effects of the antibiotic. Plasmids engineered to carry a functional ksgA gene can thus be used as a selectable marker. A novel kasugamycin resistance gene, aac(2')-IIa, encoding a KSM 2'-N-acetyltransferase, has also been identified.[1]
Data Presentation
The following tables summarize key quantitative data for the use of kasugamycin as a selective agent.
Table 1: Recommended Working Concentrations of Kasugamycin for Bacterial Selection
| Bacterial Species | Recommended Working Concentration (µg/mL) |
| Escherichia coli | 200[1] |
| Pseudomonas spp. | 125 - 250 (based on MIC data)[2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Kasugamycin for Various Bacteria
| Bacterial Species | Median MIC (µg/mL) |
| Pseudomonas spp. | 125 - 250[2] |
| Escherichia coli | 500 |
Table 3: Spontaneous Resistance Frequency to Kasugamycin
| Bacterial Species | Frequency of Spontaneous Resistance |
| Neisseria gonorrhoeae | <4.4 x 10⁻⁶ |
| General (via ksgA mutation) | ~10⁻⁶ |
Experimental Protocols
Protocol 1: Preparation of Kasugamycin Stock Solution
This protocol describes the preparation of a sterile kasugamycin stock solution for use in selective culture media.
Materials:
-
Kasugamycin hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of kasugamycin hydrochloride powder.
-
Dissolve the powder in sterile, nuclease-free water to a final concentration of 10 mg/mL.[3][4]
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[5]
Protocol 2: Bacterial Transformation (Heat Shock) and Selection with Kasugamycin
This protocol outlines the procedure for transforming competent E. coli cells with a plasmid conferring kasugamycin resistance and selecting for transformants on kasugamycin-containing agar plates.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA with a kasugamycin resistance marker
-
SOC medium (or LB broth)
-
LB agar plates
-
Kasugamycin stock solution (10 mg/mL)
-
Sterile microcentrifuge tubes
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
-
Sterile spreaders
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells. Gently mix by flicking the tube. Do not vortex.
-
Incubate the cell-DNA mixture on ice for 30 minutes.[6]
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[6]
-
Immediately transfer the tube back to ice and incubate for 2 minutes.[6]
-
Add 950 µL of pre-warmed (room temperature) SOC medium to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the resistance gene.
-
While the cells are recovering, prepare LB agar plates containing kasugamycin. Add the kasugamycin stock solution to molten LB agar (cooled to ~50-55°C) to a final concentration of 200 µg/mL for E. coli.[1] Mix well and pour the plates. Allow the plates to solidify at room temperature.
-
Plate 50-200 µL of the transformation mixture onto the kasugamycin-containing LB agar plates.
-
Spread the cells evenly using a sterile spreader.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible on the plates.
Visualizations
Signaling Pathway of Kasugamycin Action and Resistance
Caption: Mechanism of kasugamycin action and resistance.
Experimental Workflow for Bacterial Transformation and Selection
Caption: Workflow for bacterial transformation and selection.
References
- 1. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.ugm.ac.id [journal.ugm.ac.id]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Application Notes and Protocols for In Vitro Translation Inhibition Assay Using Kasugamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel antimicrobial agents, the bacterial ribosome remains a critical and validated target. The process of protein synthesis, or translation, is essential for bacterial viability, and its inhibition leads to bacteriostasis or bactericidal effects. Kasugamycin, an aminoglycoside antibiotic, is a potent inhibitor of bacterial translation initiation.[1][2][3] It exerts its effect by binding to the 30S ribosomal subunit, thereby interfering with the formation of the translation initiation complex.[3][4][5] The specificity of kasugamycin's action can be influenced by the sequence of the messenger RNA (mRNA), particularly the nucleotides preceding the start codon.[2][4]
This document provides a detailed experimental protocol for an in vitro translation inhibition assay using kasugamycin. This assay is a valuable tool for studying the mechanism of action of translation inhibitors, screening for new antimicrobial compounds, and investigating the context-dependent nature of antibiotic-ribosome interactions. The protocol outlines the use of a commercially available E. coli-based cell-free translation system, a common platform for such assays.[6] Detection of the translated protein product is achieved through a non-radioactive method, such as luminescence or fluorescence, which offers a safer and more convenient alternative to traditional radioisotope-based assays.[7][8]
Principle of the Assay
The in vitro translation inhibition assay measures the amount of protein synthesized in a cell-free system in the presence and absence of an inhibitor. The assay utilizes a cell-free extract containing all the necessary components for translation, such as ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[9] A reporter mRNA, typically encoding a readily detectable enzyme like luciferase or a fluorescent protein, is added to the system to initiate translation. The activity of the newly synthesized reporter protein is then quantified. By comparing the protein expression levels in reactions with varying concentrations of kasugamycin to a control reaction without the inhibitor, the inhibitory potency of the compound can be determined.
Materials and Reagents
-
Cell-Free Translation System: E. coli S30 extract-based system (e.g., PURExpress® In Vitro Protein Synthesis Kit, NEB; or similar). These systems can be either coupled transcription-translation systems or translation-only systems.[6][9]
-
Reporter Plasmid or mRNA:
-
Plasmid DNA encoding a reporter gene (e.g., firefly luciferase, Renilla luciferase, or green fluorescent protein) under the control of a T7 promoter for coupled systems.
-
In vitro transcribed and capped mRNA for translation-only systems.
-
-
Kasugamycin Hydrochloride: Prepare a stock solution in nuclease-free water.
-
Control Inhibitor: A known translation inhibitor (e.g., streptomycin, tetracycline) can be used as a positive control for inhibition.
-
Nuclease-Free Water
-
Detection Reagent: Luciferase assay reagent or a fluorescence plate reader, depending on the reporter used.
-
Microplate: 96-well or 384-well, opaque white for luminescence or black for fluorescence assays.
Experimental Protocol
Preparation of Kasugamycin Dilutions
Prepare a serial dilution of the kasugamycin stock solution in nuclease-free water to achieve a range of final concentrations in the assay. The final concentrations should typically span several orders of magnitude around the expected IC50 value. A typical concentration range for kasugamycin in E. coli cell-free systems can be from 1 µM to 1 mM.[1]
In Vitro Translation Reaction Setup
The following protocol is a general guideline and may need to be optimized based on the specific cell-free system being used. All steps should be performed on ice to maintain the integrity of the reaction components.
-
Thaw Components: Thaw all components of the cell-free translation system on ice.
-
Prepare Master Mix: Prepare a master mix containing the cell-free extract, reaction buffer, and amino acid mixture according to the manufacturer's instructions.
-
Aliquot Master Mix: Aliquot the master mix into individual microplate wells.
-
Add Inhibitor: Add the prepared kasugamycin dilutions to the respective wells. Include a "no inhibitor" control (vehicle only, e.g., nuclease-free water) and a "no template" control (no mRNA or DNA).
-
Add Template: Add the reporter plasmid DNA or mRNA to each well to initiate the reaction.
-
Incubation: Incubate the plate at the recommended temperature (typically 37°C) for the specified time (usually 1-2 hours).[8][10]
Detection of Translation Product
The method of detection will depend on the reporter protein used.
-
For Luciferase Reporters:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
For Fluorescent Protein Reporters:
-
Measure the fluorescence intensity directly in the microplate using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Presentation
The quantitative data from the in vitro translation inhibition assay should be summarized in a clear and structured table. This allows for easy comparison of the inhibitory effects of different kasugamycin concentrations.
| Kasugamycin Conc. (µM) | Raw Luminescence/Fluorescence (RLU/RFU) | % Inhibition |
| 0 (No Inhibitor) | Value | 0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
| No Template Control | Value | 100 |
Calculation of % Inhibition:
% Inhibition = [ 1 - ( (Signalinhibitor - Signalno template) / (Signalno inhibitor - Signalno template) ) ] * 100
The data can then be plotted with kasugamycin concentration on the x-axis (log scale) and % inhibition on the y-axis to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of translation).
Visualizations
Mechanism of Kasugamycin Action
Caption: Mechanism of kasugamycin-mediated translation inhibition.
Experimental Workflow
Caption: Workflow of the in vitro translation inhibition assay.
References
- 1. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. youtube.com [youtube.com]
- 10. In vitro research method for screening inhibitors of protein translation [norecopa.no]
Application Note and Protocol: LC-MS/MS Analytical Method for the Quantification of Kasugamycin in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kasugamycin is an aminoglycoside antibiotic used as a fungicide to control various plant diseases.[1] Monitoring its residue levels in agricultural products is crucial for food safety and regulatory compliance. This document provides a detailed protocol for the quantification of kasugamycin in plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly sensitive and selective, allowing for the accurate determination of kasugamycin residues in complex plant matrices.
Principle
This method involves the extraction of kasugamycin from homogenized plant tissue, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. The separation is typically achieved on a hydrophilic interaction liquid chromatography (HILIC) or amide column, which is suitable for retaining the highly polar kasugamycin. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The choice of extraction solvent and cleanup procedure is critical for achieving good recovery and minimizing matrix effects. Due to its high polarity, kasugamycin is not efficiently extracted by solvents typically used in multi-residue methods.[2]
Extraction from Fresh/High-Water Content Plant Tissues (e.g., Fruits, Vegetables):
-
Homogenize 10 g of the sample.
-
Add 50 mL of methanol and shake intensively for 1 minute, followed by 5 minutes in an ultrasonic bath.[2]
-
Adjust the pH of the extract to 5 with formic acid.[2]
-
Centrifuge at 4000 rpm for 5 minutes.[2]
-
The supernatant can be directly analyzed for a rapid screening, or further purified by Solid Phase Extraction (SPE) for more robust and precise analysis.[2]
Extraction from Dried Plant Tissues (e.g., Herbal Medicine):
-
To 5 g of the dried sample, add 10 mL of distilled water for a 1-hour wetting process.[3]
-
Add 40 mL of water adjusted to pH 4.5-5 with 0.1% formic acid.[3]
-
Perform ultrasonic extraction for 30 minutes.[3]
-
Centrifuge at 4000 G for 10 minutes at 4 °C.[3]
-
Collect the supernatant for SPE cleanup.[3]
Solid Phase Extraction (SPE) Cleanup:
Various SPE cartridges can be used for cleanup, with Strong Cation Exchange (SCX) and Hydrophilic-Lipophilic Balance (HLB) being common choices.[3][4]
-
SCX SPE Cartridge Protocol:
-
Condition a 1 g SCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]
-
Load 2 mL of the sample extract supernatant.[3]
-
Wash the cartridge with 10 mL of water, followed by 10 mL of methanol.[3]
-
Elute kasugamycin with 10 mL of methanol containing 5% ammonium hydroxide.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3]
-
-
HLB SPE Cartridge Protocol:
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions:
-
Column: An amide column (e.g., Xbridge amide, 3.0 mm i.d. × 100 mm, 3.5 μm) is recommended for good retention and peak shape of kasugamycin.[3] HILIC and Diol columns have also been used successfully.[2][3] C18 columns are generally not suitable due to poor retention of the polar analyte.[3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a high percentage of organic phase (B) and ramps up the aqueous phase (A) to elute kasugamycin. For example:
-
0-1.0 min: 80% B
-
1.0-4.0 min: Ramp to 40% B
-
4.0-6.0 min: Ramp to 10% B
-
6.0-6.5 min: Return to 80% B
-
6.5-10.0 min: Column re-equilibration at 80% B[3]
-
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5.0 μL[3]
-
Column Temperature: 35 °C[3]
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[3]
-
Product Ions for MRM:
-
Spray Voltage: 4.0 kV[3]
-
Capillary Temperature: 280 °C[3]
-
Vaporizer Temperature: 300 °C[3]
Data Presentation
Method Validation Data
The following tables summarize the quantitative data from method validation studies for kasugamycin in various plant matrices.
Table 1: Method Performance in Different Plant Matrices.
| Plant Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Achyranthes japonica | 0.04 | 97.2 | 4.9 | [3] |
| 0.4 | 86.3 | 8.8 | [3] | |
| Cucumber | 0.01 | 81 | ≤ 8.1 | [2] |
| 0.1 | 82 | ≤ 8.1 | [2] | |
| Apple | 0.01 | 85 | ≤ 8.1 | [2] |
| 0.1 | 80 | ≤ 8.1 | [2] | |
| Melon | 0.01 | 91 | - | [2] |
| 0.1 | 80 | - | [2] | |
| Brown Rice | 0.5 | 99.4 | 6.2 | [1] |
| Orange | 0.5 | 95.3 | 6.4 | [1] |
| Peanut | 0.5 | 89.7 | 5.3 | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ).
| Matrix | LOD | LOQ | Reference |
| Achyranthes japonica | 0.008 ng (instrumental) | 0.04 mg/kg (method) | [3] |
| Cucumber | ≤ 3 µg/kg | ≤ 4 µg/kg | [2] |
| Apple | ≤ 6 µg/kg | ≤ 10 µg/kg | [2] |
| Tomato | - | 5-10 µg/kg | [5] |
| Soil | 0.00075 ppm | 0.01 ppm | [6] |
Table 3: Linearity of Calibration Curves.
| Matrix | Calibration Range | Correlation Coefficient (R²) | Reference |
| Achyranthes japonica | 0.02 - 2.0 mg/L (matrix-matched) | > 0.996 | [3] |
| Solvent | 0.001 - 0.5 µg/mL | 0.999 | [2] |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of kasugamycin in plant tissues.
References
- 1. glsciences.com [glsciences.com]
- 2. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 3. journal.ugm.ac.id [journal.ugm.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Notes and Protocols for Kasugamycin in the Control of Pyricularia oryzae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of kasugamycin, an aminoglycoside antibiotic, for the control of Pyricularia oryzae, the causative agent of rice blast disease. This document includes summaries of efficacy data, detailed experimental protocols, and visualizations of the mechanisms of action and experimental workflows.
Introduction
Rice blast, caused by the fungus Pyricularia oryzae (teleomorph: Magnaporthe oryzae), is one of the most devastating diseases of rice worldwide, leading to significant yield losses. Kasugamycin, produced by Streptomyces kasugaensis, has been a critical agent in managing this disease since its introduction. It is a highly specific inhibitor of protein biosynthesis in prokaryotes and fungi, making it an effective tool for both agricultural application and scientific research. Understanding its mechanism of action and proper application is crucial for its sustained efficacy and for the development of new disease control strategies.
Mechanism of Action
Kasugamycin inhibits protein synthesis in P. oryzae by binding to the ribosome.[1] Specifically, it targets the 30S ribosomal subunit, interfering with the initiation of translation.[2][3] This binding action within the mRNA channel prevents the proper association of initiator tRNA with the ribosome, thereby halting the production of essential proteins and leading to the inhibition of fungal growth.[2]
Signaling Pathway of Kasugamycin Action
References
Methodology for Studying Kasugamycin Uptake and Transport in Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the uptake and transport of kasugamycin, an aminoglycoside antibiotic used as a natural fungicide, in plants. Understanding the mechanisms of kasugamycin translocation is crucial for optimizing its efficacy in disease control and for the development of novel, targeted pesticides.
Introduction
Kasugamycin is a vital agent for managing plant diseases, most notably rice blast.[1][2] Its effectiveness is contingent on its absorption by the plant and subsequent movement to the sites of infection. This document outlines the established methodologies to quantify kasugamycin uptake and elucidate its transport pathways within plants. The protocols described herein are primarily based on studies conducted on rice (Oryza sativa L.) and castor bean (Ricinus communis L.) seedlings, which serve as model systems for understanding phloem transport.[1][3][4][5]
The uptake of kasugamycin by plant leaves is an active process that requires energy and is mediated by sugar transporter proteins.[1][2] Following uptake, kasugamycin is translocated downwards through the phloem to the stems and roots.[1][2] This systemic movement is a key attribute for its fungicidal activity.
Data Presentation: Quantitative Analysis of Kasugamycin Uptake and Transport
The following tables summarize quantitative data from studies on kasugamycin distribution and the factors influencing its uptake.
Table 1: Distribution of Kasugamycin in Rice Seedlings After Foliar Application
| Plant Tissue | Kasugamycin Concentration (ng/g Fresh Weight) |
| Leaves | 158.3 ± 12.5 |
| Stems | 45.7 ± 5.2 |
| Roots | 28.9 ± 3.1 |
Data represents the mean ± standard deviation of three biological replicates after foliar treatment with 0.1 mM kasugamycin.[1]
Table 2: Effect of Inhibitors on Kasugamycin Uptake in Castor Bean Cotyledons
| Inhibitor | Concentration | Inhibition Rate (%) |
| D-glucose (Sugar Transporter Competitor) | 1 mM | 71.03 |
| Phloridzin (Sugar Transporter Competitor) | 1 mM | 61.73 |
| D-chiro-inositol (Sugar Transporter Competitor) | 1 mM | 67.95 |
| Dinitrophenol (DNP) (Energy Inhibitor) | 1 mM | 34.23 |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (Energy Inhibitor) | 10 µM | 48.06 |
These findings indicate that kasugamycin uptake is an active process dependent on sugar transporters and cellular energy.[3][4][6]
Experimental Protocols
This section provides detailed protocols for key experiments to study kasugamycin uptake and transport.
Protocol for Foliar Application and Sample Collection in Rice Seedlings
This protocol describes the application of kasugamycin to rice leaves and the subsequent collection of tissues for analysis.
Materials:
-
Rice seeds (Oryza sativa L.)
-
Potting soil
-
Growth chamber or greenhouse
-
Kasugamycin solution (e.g., 0.1 mM)
-
Surfactant (e.g., Tween 20)
-
Handheld sprayer
-
Scalpel or scissors
-
Liquid nitrogen
-
Freeze-dryer
-
Homogenizer
-
Microcentrifuge tubes
Procedure:
-
Plant Growth: Germinate rice seeds and grow them in potting soil under controlled conditions (e.g., 28°C day/25°C night, 16h light/8h dark cycle) for approximately four weeks.
-
Kasugamycin Application: Prepare a 0.1 mM kasugamycin solution containing a surfactant (e.g., 0.05% Tween 20) to ensure even spreading on the leaf surface.
-
Treatment: Uniformly spray the kasugamycin solution onto the leaves of the rice seedlings until runoff.
-
Incubation: Keep the treated plants in the growth chamber for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: At each time point, carefully harvest the leaves, stems, and roots separately.
-
Sample Processing:
-
Wash the collected tissues thoroughly with deionized water to remove any external residue.
-
Flash-freeze the samples in liquid nitrogen to halt metabolic processes.
-
Lyophilize (freeze-dry) the samples to remove water.
-
Homogenize the dried tissues into a fine powder.
-
Store the powdered samples at -80°C until extraction.
-
Protocol for Kasugamycin Extraction and Quantification by HPLC-MS/MS
This protocol details the extraction of kasugamycin from plant tissues and its quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Homogenized plant tissue powder
-
Extraction solvent (e.g., methanol:water, 70:30, v/v, adjusted to pH 5.5)[7]
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic-Balanced (HLB) and Strong Cation Exchange (SCX))[7][8][9]
-
Ammonia-methanol solution (5:95, v/v) for elution[7]
-
HPLC system coupled with a tandem mass spectrometer
-
Analytical column (e.g., ReproSil 100 C18)[7]
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[7]
-
Kasugamycin standard
Procedure:
-
Extraction:
-
Weigh a precise amount of the homogenized plant powder (e.g., 100 mg).
-
Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).
-
Vortex the mixture vigorously and sonicate for 30 minutes.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
-
Quantification:
-
Develop a standard curve using known concentrations of the kasugamycin standard.
-
Quantify the kasugamycin in the plant samples by comparing their peak areas to the standard curve.[10]
-
Protocol for Investigating the Mechanism of Kasugamycin Uptake
This protocol uses competitive and metabolic inhibitors to determine the nature of the kasugamycin transport system.
Materials:
-
Plant material (e.g., castor bean cotyledons or rice leaf segments)
-
Kasugamycin solution
-
Inhibitor solutions:
-
Incubation buffer (e.g., MES buffer at a specific pH)
-
Shaking incubator
Procedure:
-
Pre-incubation with Inhibitors:
-
Excise plant tissues (e.g., cotyledon discs).
-
Pre-incubate the tissues in the incubation buffer containing the specific inhibitor for a defined period (e.g., 30 minutes).
-
-
Kasugamycin Treatment:
-
Add kasugamycin to the incubation buffer to a final desired concentration.
-
Continue the incubation for a set time (e.g., 2 hours) under controlled temperature and light conditions.
-
-
Washing:
-
Remove the plant tissues from the incubation solution.
-
Wash the tissues thoroughly with cold, inhibitor-free buffer to remove any kasugamycin adsorbed to the surface.
-
-
Quantification:
-
Extract and quantify the kasugamycin from the plant tissues using the HPLC-MS/MS protocol described above.
-
-
Data Analysis:
-
Compare the amount of kasugamycin taken up in the presence of inhibitors to a control group (without inhibitors).
-
Calculate the percentage of inhibition for each inhibitor.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for kasugamycin uptake and transport.
Caption: Experimental workflow for studying kasugamycin uptake.
Caption: Proposed pathway for kasugamycin uptake and transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Uptake and transport of antibiotic kasugamycin from leaves to roots in rice (Oryza sativa L.) seedlings | CoLab [colab.ws]
- 3. Uptake and transport of antibiotic kasugamycin in castor bean (Ricinus communis L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and transport of antibiotic kasugamycin in castor bean (Ricinus communis L.) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uptake and transport of antibiotic kasugamycin in castor bean (Ricinus communis L.) seedlings [agris.fao.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. journal.ugm.ac.id [journal.ugm.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
Application Notes and Protocols: Potentiation of Rifampicin by Kasugamycin in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The long duration of tuberculosis (TB) treatment is partly attributed to the phenotypic resistance of Mycobacterium tuberculosis (Mtb) to antibiotics. Recent studies have highlighted a novel strategy to enhance the efficacy of existing frontline drugs by targeting bacterial mistranslation. Clinical isolates of Mtb with higher rates of mistranslation, particularly through the indirect tRNA aminoacylation pathway, exhibit increased tolerance to rifampicin. The aminoglycoside kasugamycin has been identified as a specific inhibitor of this pathway, thereby reducing mistranslation and increasing the susceptibility of Mtb to rifampicin. These application notes provide a summary of the key findings and detailed protocols for studying the synergistic effects of kasugamycin and rifampicin against M. tuberculosis.
Mechanism of Action: Kasugamycin-Mediated Rifampicin Potentiation
Kasugamycin enhances the bactericidal activity of rifampicin by increasing the translational fidelity in mycobacteria. Most bacteria, including M. tuberculosis, utilize an indirect pathway to produce asparagine- and glutamine-charged tRNAs. This process can be error-prone, leading to mistranslation. This low level of mistranslation is thought to be an adaptive mechanism that contributes to phenotypic drug resistance. Kasugamycin specifically reduces the mistranslation generated by this indirect tRNA aminoacylation pathway. By decreasing the production of protein variants that may confer tolerance, kasugamycin makes M. tuberculosis more susceptible to the action of rifampicin.[1][2][3]
Caption: Mechanism of kasugamycin's potentiation of rifampicin.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on kasugamycin's effect on rifampicin susceptibility in mycobacteria.
Table 1: In Vitro Minimum Inhibitory Concentrations (MICs)
| Organism | Antibiotic | MIC (µg/mL) |
| M. smegmatis | Rifampicin | 2-3 |
| Kasugamycin | >2000 | |
| Streptomycin | 0.2-0.5 | |
| M. tuberculosis | Rifampicin | 0.1-0.2 |
| Kasugamycin | >1000 | |
| Streptomycin | 0.5-1 |
Data sourced from Chaudhuri et al., 2018.[1]
Table 2: In Vivo Efficacy of Kasugamycin and Rifampicin Combination in a Murine Model
| Treatment Group | Dosing Regimen | Mean Lung Bacterial Load (log10 CFU) | Fold Reduction vs. Rifampicin Alone |
| Untreated Control | PBS | ~6.5 | - |
| Rifampicin | 10 mg/kg | ~5.0 | - |
| Kasugamycin | 400 mg/kg | ~6.0 | - |
| Rifampicin + Kasugamycin | 10 mg/kg + 400 mg/kg | ~3.5 | ~30-fold |
Data represents approximate values from graphical representations in Chaudhuri et al., 2018.[1]
Experimental Protocols
Protocol 1: In Vitro Rifampicin Phenotypic Resistance Assay
This protocol is used to determine the effect of kasugamycin on the phenotypic resistance of M. smegmatis and M. tuberculosis to rifampicin on solid media.
Caption: Workflow for the in vitro rifampicin phenotypic resistance assay.
Materials:
-
Mycobacterium smegmatis mc²-155 or Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with appropriate supplements (ADS for M. smegmatis, OADC for M. tuberculosis)
-
Luria-Bertani (LB) agar or Middlebrook 7H11 agar
-
Rifampicin (stock solution in DMSO)
-
Kasugamycin (stock solution in water)
-
Phosphate-buffered saline (PBS)
-
Petri dishes, incubators, etc.
Procedure:
-
Inoculate a starter culture of the mycobacterial strain in 7H9 broth and grow to stationary phase.
-
Prepare serial dilutions of the stationary phase culture in PBS.
-
Prepare agar plates with the following conditions:
-
Control: No antibiotics
-
Rifampicin alone: 50 µg/mL
-
Rifampicin + Kasugamycin: 50 µg/mL rifampicin and 50 µg/mL kasugamycin.
-
-
Spread a defined volume of each dilution onto the different agar plates.
-
Incubate the plates at 37°C. For M. smegmatis, colonies should be visible in 5-7 days. M. tuberculosis will require a longer incubation period.
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the survival fraction by dividing the CFU on the antibiotic-containing plates by the CFU on the control plates. A significant reduction in the survival fraction in the presence of kasugamycin indicates potentiation.[1]
Protocol 2: Murine Model of Tuberculosis Infection for Efficacy Testing
This protocol outlines the in vivo testing of kasugamycin and rifampicin synergy in a mouse model of TB.
Caption: Workflow for the murine model of M. tuberculosis infection and treatment.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Female BALB/c mice (10-12 weeks old)
-
Aerosol infection chamber (nebulizer)
-
Rifampicin (for oral gavage)
-
Kasugamycin (for intraperitoneal injection)
-
PBS and appropriate vehicles for drug administration
-
7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Prepare an inoculum of M. tuberculosis H37Rv.
-
Infect 10- to 12-week-old female BALB/c mice with approximately 1 x 10⁷ CFU/mL added to the nebulizer. Determine the initial lung bacterial load by sacrificing a small cohort of mice 3 hours post-infection.
-
Allow the infection to establish for 2 weeks. A subset of mice should be sacrificed to determine the pre-treatment bacterial burden in the lungs.
-
Randomize the remaining mice into four treatment groups:
-
Control (e.g., PBS intraperitoneally and water via oral gavage)
-
Rifampicin alone (10 mg/kg, daily, oral gavage)
-
Kasugamycin alone (400 mg/kg, daily, intraperitoneal injection)
-
Rifampicin + Kasugamycin (dosed as above)
-
-
Administer the treatments for the specified duration (e.g., 2 or 4 weeks).
-
At the end of the treatment period, sacrifice the mice.
-
Aseptically remove the lungs and/or spleens and homogenize the tissues in PBS.
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the CFU.
-
Compare the log10 CFU between the different treatment groups to determine the efficacy of the combination therapy. A significant reduction in CFU in the combination group compared to the single-drug groups indicates synergy.[1]
Note on Toxicity: Co-administration of high doses of kasugamycin and rifampicin has been shown to be poorly tolerated in mice, leading to weight loss.[1] Researchers should carefully monitor the health of the animals throughout the experiment and consider alternative dosing strategies, such as sequential administration, if toxicity is a concern.[2]
Conclusion
The potentiation of rifampicin by kasugamycin represents a promising strategy to enhance the efficacy of current TB therapies. By targeting a novel mechanism of bacterial adaptation—mistranslation—kasugamycin can re-sensitize M. tuberculosis to rifampicin. The protocols provided herein offer a framework for researchers to investigate this synergistic interaction further, both in vitro and in vivo. These studies are crucial for the development of new and shorter treatment regimens for tuberculosis.
References
- 1. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 2. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Fluorescently Labeled Kasugamycin for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin is an aminoglycoside antibiotic produced by Streptomyces kasugaensis.[1] It is known to inhibit bacterial proliferation by interfering with protein synthesis at the translation initiation step.[1][2] Specifically, kasugamycin binds to the 30S ribosomal subunit, disrupting the correct binding of initiator tRNA.[2][3] Understanding the cellular uptake dynamics of kasugamycin is crucial for optimizing its efficacy and developing strategies to overcome potential resistance mechanisms. This document provides detailed protocols for the fluorescent labeling of kasugamycin and its application in cellular uptake studies using flow cytometry and confocal microscopy.
Part 1: Fluorescent Labeling of Kasugamycin
Principle
Kasugamycin possesses primary amine groups that can be targeted for covalent labeling with amine-reactive fluorescent dyes.[1][4] This protocol utilizes fluorescein isothiocyanate (FITC), a widely used green fluorescent dye, which reacts with primary amines to form a stable thiourea bond.[5][6] An alternative and often more efficient method involves the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes, which also react with primary amines to form stable amide bonds.[7][8][9] This section will focus on the FITC conjugation method.
Materials
-
Kasugamycin hydrochloride (≥90% purity)
-
Fluorescein isothiocyanate (FITC), isomer I
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Lyophilizer
Protocol: FITC-Kasugamycin Synthesis
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of Kasugamycin hydrochloride in 0.1 M Sodium Bicarbonate Buffer (pH 9.0).
-
Immediately before use, prepare a 10 mg/mL stock solution of FITC in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a light-protected microcentrifuge tube, add the kasugamycin solution.
-
While gently vortexing, slowly add a 5-fold molar excess of the FITC solution to the kasugamycin solution.
-
Incubate the reaction mixture for 4 hours at room temperature with continuous gentle mixing, protected from light.
-
-
Purification of FITC-Kasugamycin:
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS, collecting fractions. The first colored band to elute will be the FITC-labeled kasugamycin. Unconjugated FITC will elute later.
-
Monitor the fractions by measuring absorbance at 280 nm (for protein, though kasugamycin has low absorbance here) and 495 nm (for FITC). Collect the fractions containing the conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate solution at 495 nm and calculating the molar concentrations of FITC and kasugamycin.
-
Lyophilize the purified FITC-kasugamycin fractions for long-term storage at -20°C, protected from light.
-
Part 2: Cellular Uptake Studies
Principle
The uptake of fluorescently labeled kasugamycin into bacterial cells can be quantified using flow cytometry, which measures the fluorescence intensity of individual cells in a population. Confocal microscopy provides spatial information, allowing for the visualization of the antibiotic's subcellular localization.
Experimental Workflow
References
- 1. Kasugamycin - Wikipedia [en.wikipedia.org]
- 2. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kasugamycin [sitem.herts.ac.uk]
- 5. FITC (Fluorescein isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Study of Kasugamycin in Bacterial Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by the rise of multidrug-resistant (MDR) uropathogens. Kasugamycin, an aminoglycoside antibiotic, has been historically explored for its antibacterial properties. While its primary contemporary use is in agriculture, its unique mechanism of action—inhibiting the initiation of protein synthesis—warrants a re-evaluation of its potential in treating bacterial infections like UTIs. These application notes provide a summary of the existing data and detailed protocols to facilitate further research into the efficacy of kasugamycin against uropathogens.
Mechanism of Action
Kasugamycin exerts its bacteriostatic effect by targeting the bacterial ribosome, specifically the 30S subunit.[1][2] It binds within the mRNA channel, preventing the association of initiator tRNA (fMet-tRNA) with the P-site, thereby inhibiting the formation of the translation initiation complex.[1][2] This mechanism is distinct from many other aminoglycosides, potentially offering an advantage against certain resistant strains. The structure of the kasugamycin-70S ribosome complex from Escherichia coli has been determined, showing the drug binding between the G926 and A794 nucleotides in the 16S ribosomal RNA.[1]
Data Presentation: In Vitro Susceptibility
The available in vitro data on the minimum inhibitory concentration (MIC) of kasugamycin against relevant uropathogens is limited and largely historical. The following tables summarize the reported findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Kasugamycin against Escherichia coli
| Strain | MIC (µg/mL) | Reference |
| MG1655 | 500 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Kasugamycin against Pseudomonas species
| Strain(s) | Median MIC (µg/mL) | Additional Notes | Reference |
| 30 clinical isolates | 250 | In Trypticase Soy Broth | |
| 11 Pseudomonas strains | 125 | In Mycin Assay Broth (more basic medium) |
Experimental Protocols
The following protocols are foundational for the in vitro and in vivo evaluation of kasugamycin against uropathogenic bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of kasugamycin against uropathogenic isolates.
Materials:
-
Kasugamycin hydrochloride
-
Uropathogenic bacterial isolates (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Kasugamycin Stock Solution: Prepare a stock solution of kasugamycin in sterile distilled water. Filter-sterilize the solution.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the uropathogen.
-
Inoculate into CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the kasugamycin stock solution to the first well and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well with CAMHB and the bacterial inoculum, but no kasugamycin.
-
Negative Control: A well with CAMHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of kasugamycin that completely inhibits visible bacterial growth.
Protocol 2: Murine Model of Urinary Tract Infection
This protocol describes a well-established model for inducing a UTI in mice to evaluate the in vivo efficacy of kasugamycin.[4]
Materials:
-
Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Uropathogenic E. coli (UPEC) strain
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Sterile, flexible polyethylene catheters
-
Kasugamycin solution for injection (formulation and dosage to be determined in preliminary studies)
-
Sterile surgical instruments
Procedure:
-
Inoculum Preparation:
-
Culture UPEC in LB broth overnight at 37°C without shaking to induce the expression of type 1 pili.
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a concentration of 1-2 x 10⁸ CFU/mL.
-
-
Transurethral Inoculation:
-
Anesthetize the mice.
-
Gently insert a sterile catheter through the urethra into the bladder.
-
Instill 50 µL of the bacterial suspension into the bladder.
-
Slowly withdraw the catheter.
-
-
Kasugamycin Treatment:
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment with kasugamycin. The route of administration (e.g., subcutaneous, intraperitoneal) and dosing regimen will need to be optimized based on pharmacokinetic studies.
-
A control group should receive a vehicle control (e.g., sterile saline).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of infection (e.g., weight loss, ruffled fur).
-
At selected time points (e.g., 48 hours, 72 hours post-treatment), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., LB agar) to determine the bacterial load (CFU/organ).
-
-
Data Analysis: Compare the bacterial loads in the kasugamycin-treated group to the control group to determine the efficacy of the treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of kasugamycin.
Caption: Workflow for murine model of UTI.
Caption: General mechanisms of aminoglycoside resistance.
Concluding Remarks
The exploration of kasugamycin for the treatment of bacterial UTIs is in its infancy. The available data suggests potential activity against key uropathogens, but comprehensive studies are lacking. The protocols provided herein offer a framework for researchers to systematically evaluate the in vitro and in vivo efficacy of kasugamycin. Future studies should focus on screening a broad range of clinical UTI isolates, investigating its activity against biofilms, and conducting in vivo efficacy studies using the described murine model. Such research is crucial to determine if kasugamycin can be repurposed as a viable therapeutic option in the era of increasing antibiotic resistance.
References
Troubleshooting & Optimization
kasugamycin degradation in aqueous solutions and proper storage conditions
An in-depth resource for scientists and drug development professionals on the degradation of kasugamycin in aqueous solutions and best practices for its storage.
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in their experiments involving kasugamycin. By understanding its stability profile, scientists can ensure the integrity of their results and the proper handling of this important aminoglycoside antibiotic.
Troubleshooting Guide: Common Issues with Kasugamycin Solutions
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of kasugamycin due to improper solution preparation or storage. | Prepare fresh solutions for each experiment, especially for critical applications. Ensure the pH of the solution is neutral to slightly acidic. Store stock solutions at the recommended temperature and protect them from light. |
| Inconsistent results between experimental batches | Variability in the concentration of active kasugamycin. | Always use a validated analytical method, such as HPLC or LC-MS/MS, to confirm the concentration of your kasugamycin stock solution before use. Prepare a large batch of a stock solution, aliquot it, and store it under proper conditions to be used across multiple experiments. |
| Precipitation observed in the solution | The solubility of kasugamycin can be affected by pH and temperature. | Ensure the solution pH is within the optimal range for solubility (slightly acidic to neutral). If warming is required to dissolve the compound, allow the solution to cool to room temperature before use and check for any precipitation. |
Frequently Asked Questions (FAQs)
Preparation and Storage of Kasugamycin Solutions
Q1: How should I prepare a stock solution of kasugamycin?
A1: To prepare a stock solution, accurately weigh the required amount of kasugamycin hydrochloride hydrate powder. Dissolve it in sterile, purified water or a suitable buffer (e.g., phosphate buffer) to the desired concentration. Gentle warming and sonication can aid in dissolution. It is recommended to filter the solution through a 0.22 µm sterile filter before storage.
Q2: What are the optimal storage conditions for aqueous solutions of kasugamycin?
A2: For short-term storage (up to one month), aqueous solutions should be stored at 2-8°C. For long-term storage (up to six months), it is recommended to store aliquots at -20°C or -80°C to minimize degradation.[1] Always protect solutions from light.
Q3: Can I store kasugamycin solutions at room temperature?
A3: It is not recommended to store kasugamycin solutions at room temperature for extended periods, as this can lead to degradation, particularly in alkaline conditions. If a solution must be kept at room temperature for experimental purposes, it should be used within a few hours of preparation.
Degradation of Kasugamycin in Aqueous Solutions
Q4: What are the main factors that cause kasugamycin to degrade in an aqueous solution?
A4: The primary factors influencing kasugamycin degradation are pH and temperature. Kasugamycin is most stable in acidic to neutral solutions and is susceptible to hydrolysis under alkaline conditions. Elevated temperatures will accelerate the degradation process across all pH levels.
Q5: How does pH affect the stability of kasugamycin?
A5: Kasugamycin is significantly more stable in acidic and neutral aqueous solutions. As the pH becomes more alkaline, the rate of degradation increases substantially.
Q6: What are the major degradation products of kasugamycin?
A6: The major degradation products of kasugamycin identified are kasugamycinic acid and kasuganobiosamine.[2]
Quantitative Data on Kasugamycin Degradation
The stability of kasugamycin in aqueous solutions is highly dependent on pH. The following table summarizes the half-life of kasugamycin at different pH values.
| pH | Temperature (°C) | Half-life |
| Acidic | Ambient | 462–630 days |
| 7.0 | Ambient | 80 days |
| 11.0 | Ambient | 11.4 days |
Data sourced from a technical report by the Agricultural Marketing Service, USDA.
Experimental Protocols
Protocol for a Forced Degradation Study of Kasugamycin
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of kasugamycin under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of kasugamycin in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for a defined period, monitoring for degradation more frequently due to higher instability.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method, such as HPLC or LC-MS/MS, to determine the concentration of the remaining kasugamycin and to detect the formation of degradation products.
4. Analytical Method Example (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry for higher sensitivity and specificity.
Visualizations
Caption: Simplified degradation pathway of kasugamycin.
Caption: General workflow for a kasugamycin stability study.
References
Optimizing Kasugamycin Concentration for Bacterial Growth Inhibition Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing kasugamycin in bacterial growth inhibition experiments. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are presented to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of kasugamycin?
A1: Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It specifically targets the 30S ribosomal subunit, binding within the mRNA channel. This binding interferes with the interaction between the messenger RNA (mRNA) and the initiator transfer RNA (tRNA), ultimately preventing the initiation of translation and halting bacterial growth.[1][2]
Q2: What are the primary mechanisms of bacterial resistance to kasugamycin?
A2: Bacterial resistance to kasugamycin can occur through several mechanisms:
-
Target Modification: Mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can prevent kasugamycin from binding effectively.[2][3]
-
Enzymatic Inactivation: Some bacteria produce enzymes, such as N-acetyltransferases, that can modify and inactivate the kasugamycin molecule.[4]
-
Efflux Pumps: Although less common for kasugamycin compared to other antibiotics, some bacteria may utilize efflux pumps to actively transport the antibiotic out of the cell.[4]
Q3: What is a typical starting concentration range for kasugamycin in a bacterial growth inhibition experiment?
A3: The effective concentration of kasugamycin can vary significantly depending on the bacterial species and strain. For initial experiments, a broad range of concentrations is recommended. For Escherichia coli strain MG1655, the Minimal Inhibitory Concentration (MIC) has been reported to be around 500 µg/mL.[5][6][7] For Pseudomonas species, the median MIC can range from 125 µg/mL to 250 µg/mL.[8][9] It is crucial to determine the MIC for your specific bacterial strain empirically.
Q4: How should kasugamycin be prepared and stored?
A4: Kasugamycin hydrochloride hydrate is more stable than the free base.[10] Stock solutions can be prepared in sterile water or a suitable buffer.[11][12] For long-term storage, it is recommended to store stock solutions at -20°C for several months.[13] Avoid repeated freeze-thaw cycles. Kasugamycin is sensitive to alkaline conditions and will decompose over time at a pH above 7.[10]
Troubleshooting Guide
Issue 1: No inhibition of bacterial growth is observed, even at high kasugamycin concentrations.
-
Possible Cause 1: Intrinsic or Acquired Resistance. The bacterial strain you are using may be naturally resistant to kasugamycin or may have acquired resistance.
-
Possible Cause 2: Inactive Kasugamycin. The kasugamycin stock solution may have degraded.
-
Possible Cause 3: Suboptimal Experimental Conditions. The pH of your culture medium may be too high, reducing the activity of kasugamycin.
Issue 2: Inconsistent or not reproducible results between experiments.
-
Possible Cause 1: Variation in Inoculum Preparation. The initial number of bacterial cells can significantly impact the outcome of the inhibition assay.
-
Solution: Standardize your inoculum preparation. Ensure you are using a consistent method to grow and dilute your bacterial culture to the same optical density (OD) or colony-forming units (CFU) for each experiment.[15]
-
-
Possible Cause 2: Variability in Media Preparation. Minor differences in media components or pH can affect kasugamycin's activity.
-
Solution: Use a consistent source and lot of media components. Prepare a large batch of medium for a series of experiments to minimize variability. Always verify the final pH of the medium.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to incorrect final concentrations of kasugamycin.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing between each step.
-
Issue 3: Partial inhibition or reduced growth rate instead of complete inhibition at the expected MIC.
-
Possible Cause 1: Heterogeneous Population. The bacterial culture may contain a subpopulation of resistant cells.
-
Solution: Streak the partially inhibited culture onto an agar plate containing kasugamycin to isolate and further characterize the resistant colonies.
-
-
Possible Cause 2: Bacteriostatic vs. Bactericidal Effect. Kasugamycin is primarily bacteriostatic, meaning it inhibits growth rather than killing the bacteria.[16]
-
Solution: To determine if the effect is bacteriostatic or bactericidal, you can perform a Minimum Bactericidal Concentration (MBC) assay after determining the MIC. This involves plating the contents of the wells with no visible growth onto antibiotic-free agar and checking for colony formation.
-
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Kasugamycin for Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | MG1655 | 500 | [5] |
| Pseudomonas sp. | (Multiple clinical isolates) | 125 - 250 (median) | [8][9] |
| Burkholderia glumae | (Sensitive strains) | 12.5 - 25 | |
| Burkholderia glumae | (Resistant strains) | 1600 - 3200 | [3] |
Table 2: Influence of pH on Kasugamycin Activity
| pH | Relative Activity | Reference |
| Acidic (e.g., pH 5.5) | Higher | [14] |
| Neutral (e.g., pH 7.0) | Moderate | [10] |
| Alkaline (e.g., pH > 7.0) | Lower | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method for determining the MIC of kasugamycin against a specific bacterial strain.
Materials:
-
Kasugamycin stock solution (e.g., 10 mg/mL in sterile water)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. b. Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.08-0.1 (corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli). c. Further dilute the culture to a final concentration of 5 x 10^5 CFU/mL in the final assay volume.
-
Prepare Kasugamycin Dilutions: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the kasugamycin stock solution at twice the highest desired final concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterium for 16-20 hours.
-
Reading the Results: a. The MIC is the lowest concentration of kasugamycin that completely inhibits visible growth of the bacterium. This can be assessed by eye or by measuring the OD600 of each well with a plate reader.
Visualizations
Caption: Kasugamycin's mechanism of action.
References
- 1. mylens.ai [mylens.ai]
- 2. Kasugamycin - Wikipedia [en.wikipedia.org]
- 3. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Kasugamycin on the Translatome of Escherichia coli | PLOS One [journals.plos.org]
- 7. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. journal.ugm.ac.id [journal.ugm.ac.id]
- 13. apexbt.com [apexbt.com]
- 14. Frontiers | Uptake and transport of antibiotic kasugamycin in castor bean (Ricinus communis L.) seedlings [frontiersin.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Kasugamycin hydrochloride hydrate [sitem.herts.ac.uk]
photodegradation of kasugamycin and its impact on field efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kasugamycin. The information addresses common issues related to its photodegradation and the impact on its field efficacy.
Frequently Asked Questions (FAQs)
Q1: My kasugamycin field trial results are inconsistent. What could be the cause?
A1: Inconsistent field efficacy of kasugamycin can be attributed to several factors. One of the primary causes is the photodegradation of the kasugamycin molecule upon exposure to sunlight.[1] Solar radiation and temperature have been shown to negatively impact the activity of kasugamycin.[1][2] It is also crucial to consider the pH of your spray solution, as kasugamycin is more stable in acidic conditions.[3] Furthermore, the development of resistance in target pathogen populations can lead to reduced efficacy over time.[4]
Q2: What is the evidence for kasugamycin's photodegradation?
A2: Studies have demonstrated that kasugamycin is susceptible to photodegradation. In one study, formulated kasugamycin (Kasumin 2L) was exposed to simulated sunlight, which resulted in a significant reduction of its available concentration.[1] After three consecutive 16-hour photoperiods, the initial concentration of 100 µg/mL was reduced to as low as 10 to 20 µg/mL.[1][2]
Q3: How can I minimize the impact of photodegradation on my field experiments?
A3: To mitigate the effects of photodegradation, it is recommended to apply kasugamycin in the evening to maximize its effective residual period.[3] Additionally, acidifying the spray suspension can enhance the stability of kasugamycin.[3]
Q4: Are there any known metabolites of kasugamycin resulting from degradation?
A4: Yes, the major metabolites of kasugamycin are kasugamycinic acid and kasuganobiosamine.[5] Kasugamycinic acid is formed through the conversion of the imino group to a carboxylic acid, while kasuganobiosamine results from the loss of the acetic acid amide group.[5]
Q5: What is the half-life of kasugamycin in the environment?
A5: The environmental half-life of kasugamycin varies depending on the conditions. In field studies, the soil half-life has been observed to range from 5.7 to 12.3 days.[5] In aquatic environments, the aerobic aquatic half-life can range from 103 to 147.5 days.[5] The degradation of kasugamycin in chilli plants and soil has been shown to follow first-order kinetics, with half-lives of 2.76-3.77 days and 3.07-3.91 days, respectively.[6][7]
Troubleshooting Guides
Issue: Reduced Efficacy in Sunny and Hot Conditions
-
Problem: You observe a significant drop in kasugamycin's effectiveness during field trials conducted in sunny and hot weather.
-
Possible Cause: This is likely due to the accelerated photodegradation of kasugamycin under high solar radiation and temperature.[1][2]
-
Solution:
-
Timing of Application: Schedule applications for the late evening or during overcast conditions to minimize exposure to peak sunlight.[3]
-
pH of Formulation: Ensure the spray solution is acidic. The stability of kasugamycin is enhanced at a lower pH.[3] Consider using an acidifying agent in your tank mix.[3]
-
Formulation Adjuvants: Investigate the use of UV-protectant adjuvants in your formulation to shield the kasugamycin molecule from degradation.
-
Issue: Development of Resistance
-
Problem: Over successive applications, you notice a gradual or complete loss of kasugamycin's efficacy against the target pathogen.
-
Possible Cause: The bacterial population may be developing resistance to kasugamycin.[4]
-
Solution:
-
Resistance Monitoring: Regularly sample and test the pathogen population for sensitivity to kasugamycin.
-
Rotation of Bactericides: Implement a rotation program with other bactericides that have different modes of action.[4]
-
Tank Mixtures: While kasugamycin alone is often effective, in a rotational spray program, it is best not to tank mix it with other fungicides to avoid potential interactions.[4]
-
Data on Kasugamycin Photodegradation and Residue
Table 1: Impact of Photodegradation on Kasugamycin Concentration
| Initial Concentration (µg/mL) | Exposure Conditions | Final Concentration (µg/mL) | Reference |
| 100 | Three consecutive 16-hour photoperiods of daily light integrals of 23 or 35 mol·m⁻²·d⁻¹ | 10 - 20 | [1][2] |
Table 2: Kasugamycin Residue Decline on Tea Leaves
| Time After Application | Residue Concentration (mg/kg) | Percentage of Initial Residue | Reference |
| 2 hours | 4.882 | 90% | [3][8] |
| 14 days | 1.146 | 81% | [3][8] |
Experimental Protocols
Protocol 1: Assessing Photodegradation of Kasugamycin on a Leaf Surface (Simulated)
-
Preparation of Kasugamycin Solution: Prepare a stock solution of kasugamycin in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 100 µg/mL).
-
Leaf Collection and Treatment:
-
Collect healthy, undamaged leaves from the plant species of interest.
-
Apply a precise volume of the kasugamycin solution evenly to the adaxial (upper) surface of each leaf.
-
Allow the leaves to air-dry in a dark, controlled environment.
-
-
UV Exposure:
-
Place the treated leaves in a controlled environment chamber equipped with a UV light source that simulates solar radiation (UVA and UVB).
-
Expose the leaves to a defined light intensity and duration, mimicking field conditions. Include a control group of treated leaves kept in the dark.
-
-
Residue Extraction:
-
At predetermined time points, wash the surface of the leaves with a suitable solvent (e.g., methanol:water mixture) to extract the kasugamycin residue.
-
Homogenize the leaf tissue to extract any absorbed kasugamycin.
-
-
Quantification:
-
Analyze the extracted residue using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC/UV) or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[6][7][8]
-
Compare the concentration of kasugamycin from the UV-exposed leaves to the dark control to determine the extent of photodegradation.
-
Protocol 2: Field Efficacy Trial for Kasugamycin
-
Trial Site and Plot Design:
-
Select a suitable field site with a history of the target disease.
-
Design the trial with a randomized complete block design, including untreated control plots and plots for kasugamycin treatment.
-
-
Treatment Application:
-
Calibrate spray equipment to ensure uniform application.
-
Prepare the kasugamycin spray solution according to the desired concentration, considering the addition of any adjuvants or pH modifiers.
-
Apply the treatment to the designated plots, ensuring thorough coverage of the plant canopy. For optimal results, apply in the late evening.[3]
-
-
Inoculation (if necessary):
-
If natural disease pressure is low, inoculate the plants with a suspension of the target pathogen at a known concentration.
-
-
Disease Assessment:
-
At regular intervals after treatment, assess the incidence and severity of the disease in each plot using a standardized rating scale.
-
-
Data Analysis:
-
Statistically analyze the disease assessment data to determine the efficacy of the kasugamycin treatment compared to the untreated control.
-
Visualizations
Caption: Mechanism of action of kasugamycin in inhibiting bacterial protein synthesis.
Caption: Workflow for assessing the photodegradation of kasugamycin on leaf surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. hort [journals.ashs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor selection efficiency with kasugamycin in cloning
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering poor selection efficiency when using kasugamycin in molecular cloning experiments.
Troubleshooting Guide
Question: I am not getting any colonies on my kasugamycin plates after transformation. What could be the problem?
Answer:
Several factors could lead to a complete lack of colony growth on your kasugamycin selection plates. Here's a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Incorrect Kasugamycin Concentration: The concentration of kasugamycin in your plates may be too high for your specific E. coli strain and plasmid.
-
Solution: Verify the recommended kasugamycin concentration for your vector and bacterial strain. If this information is unavailable, perform a Minimum Inhibitory Concentration (MIC) assay to determine the optimal concentration.[1][2] A common starting point for E. coli is 50 µg/mL, but this can vary significantly between strains.[3] For instance, the MIC for E. coli MG1655 has been reported to be as high as 500 μg/ml.[1][2]
-
-
Inactive Kasugamycin: The antibiotic may have degraded due to improper storage or handling.
-
Transformation Failure: The issue may lie with the transformation procedure itself, rather than the selection.
-
Solution: Perform control transformations to assess the efficiency of your competent cells and transformation protocol. This includes a positive control with a known plasmid (e.g., uncut vector) and a negative control with no DNA.[5]
-
-
Incorrect Antibiotic Resistance Gene: Ensure your plasmid contains the correct kasugamycin resistance gene (ksgA).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no colony growth.
Question: I am seeing a high number of satellite colonies on my kasugamycin plates. What should I do?
Answer:
Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony. They arise when the antibiotic in the immediate vicinity of the resistant colony is degraded, allowing non-resistant cells to grow.
Potential Causes and Solutions:
-
Inadequate Kasugamycin Concentration: The antibiotic concentration may be too low to effectively inhibit the growth of non-transformed cells.
-
Solution: Increase the concentration of kasugamycin in your plates. Refer to the recommended concentrations in the table below or determine the MIC for your specific strain.
-
-
Prolonged Incubation: Incubating plates for too long can lead to the breakdown of the antibiotic.
-
Solution: Shorten the incubation time. Pick well-established colonies as soon as they are large enough to handle.[6]
-
-
High Plating Density: Plating too many cells can overwhelm the antibiotic.
-
Solution: Plate a smaller volume of the transformation mix or dilute the culture before plating.
-
Question: My clones contain the wrong insert or no insert at all. How can I improve my selection?
Answer:
This issue often points to problems with the cloning workflow prior to selection. However, optimizing your selection strategy can help reduce the background of incorrect clones.
Potential Causes and Solutions:
-
Inefficient Ligation: A low efficiency of vector-insert ligation will result in a higher proportion of religated empty vectors.
-
Solution: Optimize the vector-to-insert molar ratio.[7] Ensure your ligase and buffer are active.
-
-
Vector Background: Incomplete digestion of the vector can lead to a high background of non-recombinant colonies.
-
Solution: Dephosphorylate the vector to prevent self-ligation. Gel-purify the digested vector to remove any uncut plasmid.[8]
-
-
Insert Toxicity: If the cloned gene product is toxic to E. coli, it can lead to the selection of clones with mutations or no insert.
-
Solution: Use a low-copy-number plasmid or an inducible promoter with tight regulation. Consider growing the cells at a lower temperature (e.g., 30°C).[6]
-
Logical Relationship of Cloning and Selection Issues:
Caption: Relationship between cloning and selection problems.
FAQs
Q1: What is the mechanism of action of kasugamycin? A1: Kasugamycin is an aminoglycoside antibiotic that inhibits protein synthesis in prokaryotes.[9] It binds to the 30S ribosomal subunit and interferes with the binding of initiator tRNA (tRNAi) to the P-site, thereby inhibiting the initiation of translation.[1][10]
Q2: How is resistance to kasugamycin conferred? A2: Resistance to kasugamycin is typically conferred by the ksgA gene, which encodes a 16S rRNA dimethyltransferase.[9] This enzyme methylates two adjacent adenosine residues in the 16S rRNA, which prevents kasugamycin from binding to the ribosome.[9]
Q3: What are the recommended storage conditions for kasugamycin? A3: Kasugamycin stock solutions should be stored at -20°C for long-term use.[3] For short-term storage, refrigeration at 2-8°C is acceptable.[11] Kasugamycin hydrochloride hydrate is more stable than the free base and is less prone to degradation.[4]
Q4: Can I use kasugamycin in combination with other antibiotics? A4: Using kasugamycin in combination with other antibiotics is generally possible, provided the resistance markers are different. However, it is essential to ensure that there are no antagonistic interactions between the antibiotics.
Quantitative Data
Table 1: Recommended Kasugamycin Concentrations for Selection in E. coli
| E. coli Strain | Plasmid Copy Number | Recommended Concentration (µg/mL) | Reference(s) |
| DH5α | High | 50 - 100 | General lab practice |
| BL21(DE3) | High | 50 - 100 | General lab practice |
| MG1655 | N/A (MIC) | 500 | [1][2] |
| W3110 | N/A (Growth reduction) | >750 | [1] |
Note: These are starting recommendations. The optimal concentration may vary depending on the specific plasmid and experimental conditions. An MIC assay is recommended for new strains or vectors.
Experimental Protocols
Protocol 1: Preparation of Kasugamycin Stock Solution (10 mg/mL)
-
Weigh out 100 mg of kasugamycin hydrochloride hydrate powder.
-
Dissolve the powder in 10 mL of sterile deionized water.
-
Gently warm the solution at 37°C for 10 minutes and/or sonicate briefly to aid dissolution.[3]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of kasugamycin dilutions in liquid culture medium (e.g., LB broth). A two-fold serial dilution is recommended, starting from a high concentration (e.g., 1000 µg/mL).
-
Inoculate each dilution with a fresh overnight culture of the E. coli strain to be tested. The final cell density should be approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the cultures at 37°C with shaking for 16-20 hours.
-
Determine the MIC by observing the lowest concentration of kasugamycin that completely inhibits visible growth.
MIC Determination Workflow:
Caption: Workflow for an MIC assay.
References
- 1. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Cloning Troubleshooting Guide | Thermo Fisher Scientific - PL [thermofisher.com]
- 7. Cloning Troubleshooting [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
improving kasugamycin solubility for high-concentration stock solutions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with kasugamycin, focusing on the preparation of high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing kasugamycin stock solutions? A1: The most effective and recommended solvent for kasugamycin, particularly the commonly used kasugamycin hydrochloride hydrate form, is high-purity water.[1][2] It has high aqueous solubility, which is pH-dependent.[3][4]
Q2: Can I use organic solvents like DMSO, ethanol, or methanol? A2: It is strongly advised not to use most organic solvents. Kasugamycin has very poor solubility in DMSO (<4.16 mg/mL) and is considered insoluble in ethanol.[5][6] Its solubility in methanol is also very low (7.44 mg/mL) compared to water.[3][7]
Q3: How does pH influence the solubility of kasugamycin in water? A3: The aqueous solubility of kasugamycin is significantly influenced by pH. It is an amphoteric molecule with multiple pKa values (3.23, 7.73, 11.0), meaning its charge state changes with pH.[3] Solubility increases dramatically in more alkaline conditions.[4]
Q4: What is the maximum achievable concentration of kasugamycin in water? A4: The maximum concentration depends on the pH of the solution. At pH 7, the solubility is approximately 228 mg/mL (22.8 g/100 ml).[3][4][7] This can be increased to as high as 438 mg/mL (43.8 g/100 ml) at pH 9.[3][4][7]
Q5: How should I store kasugamycin stock solutions for long-term use? A5: Once prepared, sterile-filtered aqueous stock solutions of kasugamycin can be stored at -20°C for several months.[5] It is advisable to use the solution soon after preparation and avoid repeated freeze-thaw cycles.[5]
Q6: Which form of kasugamycin should I purchase for preparing solutions? A6: Kasugamycin is typically sold as kasugamycin hydrochloride or kasugamycin hydrochloride hydrate.[8][9] This salt form is more stable and has enhanced solubility in aqueous solutions compared to the free base.[8]
Data Presentation
Table 1: Physicochemical Properties of Kasugamycin Hydrochloride Hydrate
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅N₃O₉·HCl | [1] |
| Molecular Weight | 415.82 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| pKa Values | pKa₁ = 3.23 (carboxylic acid)pKa₂ = 7.73 (cyclic primary amine)pKa₃ = 11.0 (secondary amine) | [3] |
Table 2: Solubility of Kasugamycin in Various Solvents
| Solvent | Temperature | pH | Solubility | Source |
| Water | 25 °C | 5.0 | 207 mg/mL | [3][7] |
| Water | 25 °C | 7.0 | 228 mg/mL | [3][4][7] |
| Water | 25 °C | 9.0 | 438 mg/mL | [3][7] |
| Methanol | 25 °C | N/A | 7.44 mg/mL | [3][7] |
| DMSO | N/A | N/A | < 4.16 mg/mL | [5] |
| Ethanol | N/A | N/A | Insoluble | [5] |
| Acetonitrile | N/A | N/A | < 0.001 mg/mL | [3][7] |
| Hexane | N/A | N/A | < 0.001 mg/mL | [3][7] |
Troubleshooting Guide
Problem: My kasugamycin powder is not dissolving completely in water, or the solution is cloudy.
This is a common issue that can often be resolved by systematically checking the solvent, concentration, and dissolution technique. The following workflow can help identify the root cause.
References
- 1. toku-e.com [toku-e.com]
- 2. journal.ugm.ac.id [journal.ugm.ac.id]
- 3. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Kasugamycin [sitem.herts.ac.uk]
Technical Support Center: Kasugamycin and Mammalian Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing lower-than-expected toxicity of kasugamycin in mammalian cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of kasugamycin?
Kasugamycin is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, which interferes with the initiation of translation. This action is highly specific to prokaryotic ribosomes, which differ structurally from the 80S ribosomes found in the cytoplasm of mammalian cells.
Q2: Why is kasugamycin generally considered to have low toxicity in mammalian cells?
The low toxicity of kasugamycin in mammalian cells is attributed to its high specificity for prokaryotic 70S ribosomes. Mammalian cells have 80S ribosomes in their cytoplasm, which are the primary sites of protein synthesis and are not the main target of kasugamycin. While mitochondria in mammalian cells do contain ribosomes (mitoribosomes) that are more similar to prokaryotic ribosomes, studies have shown that kasugamycin has little to no effect on mammalian mitochondrial protein synthesis.
Q3: Are there any known off-target effects of kasugamycin in mammalian cells?
At standard concentrations used for antibacterial purposes, significant off-target effects in mammalian cells are not widely reported. However, like many drugs, at very high concentrations, kasugamycin could potentially have off-target effects. Some research on other aminoglycosides suggests that at high concentrations, they can interact with cell membranes or other cellular components, but these effects are not the primary mechanism of action and typically require concentrations far exceeding those used in typical experiments.
Q4: How does kasugamycin enter mammalian cells?
The cellular uptake of aminoglycosides like kasugamycin into mammalian cells is generally inefficient.[1][2] The primary mechanism is thought to be endocytosis, which is a slow and saturable process.[2] This inefficient uptake is a major contributing factor to the low intracellular concentration and, consequently, the low toxicity of kasugamycin in mammalian cells.
Q5: Could the kasugamycin I'm using be degraded or inactive?
Kasugamycin hydrochloride hydrate, the common commercially available form, is relatively stable.[3] However, its stability can be influenced by the pH of the solution. It is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[4] It is crucial to prepare fresh solutions and consider the pH of your cell culture medium.
Troubleshooting Guide: Addressing Low Toxicity of Kasugamycin
This guide is designed to help researchers who are observing lower-than-expected or no cytotoxic effects of kasugamycin in their mammalian cell line experiments.
Issue 1: No Observable Cytotoxicity at Expected Concentrations
Possible Causes:
-
Incorrect Concentration Range: The effective concentration for inducing any potential toxicity in mammalian cells is expected to be significantly higher than the minimal inhibitory concentration (MIC) used for bacteria.
-
Low Cellular Uptake: As mentioned, mammalian cells do not efficiently take up kasugamycin.
-
Drug Inactivation: Components in the cell culture medium, such as serum proteins, may bind to kasugamycin and reduce its effective concentration.[5]
-
Cell Line Resistance: Different mammalian cell lines can have varying sensitivities to drugs.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment with a Wide Concentration Range: Test a broad range of kasugamycin concentrations, starting from what you are currently using and increasing logarithmically (e.g., 10 µM, 100 µM, 1 mM, 10 mM). This will help determine if a cytotoxic effect can be achieved at higher concentrations.
-
Increase Incubation Time: Extend the duration of exposure of the cells to kasugamycin. Due to slow uptake, longer incubation times may be necessary to allow for sufficient intracellular accumulation.
-
Reduce Serum Concentration: If possible for your cell line, perform experiments in a medium with a lower serum concentration to minimize potential binding of kasugamycin to serum proteins. Include a control with normal serum levels to assess the impact of this change.
-
Use a Positive Control: Include a known cytotoxic agent in your experiment to ensure that your assay and cell line are responsive to toxic stimuli.
-
Test a Different Cell Line: If feasible, test the effect of kasugamycin on a different mammalian cell line to determine if the observed lack of toxicity is cell-line specific.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Kasugamycin Solution Instability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Variability in Experimental Conditions: Inconsistent cell densities, incubation times, or passage numbers can affect results.
-
pH of Culture Medium: The pH of the cell culture medium can influence the stability and activity of kasugamycin.[4]
Troubleshooting Steps:
-
Prepare Fresh Kasugamycin Solutions: Prepare fresh stock solutions of kasugamycin for each experiment and store them appropriately (as recommended by the manufacturer, typically at -20°C for short-term storage). Avoid multiple freeze-thaw cycles.
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and the passage number of the cells, are consistent across experiments.
-
Monitor and Control pH: Regularly check the pH of your cell culture medium, as changes in pH can affect kasugamycin stability.
-
Ensure Proper Solubilization: Confirm that the kasugamycin is fully dissolved in the solvent and the final culture medium.
Data Presentation
Table 1: Physicochemical Properties of Kasugamycin Hydrochloride Hydrate
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅N₃O₉ · HCl · H₂O | [3] |
| Molecular Weight | 433.8 g/mol | [4] |
| Appearance | White crystalline powder | [6] |
| Water Solubility | High (228 g/L at 20°C, pH 7) | [4][6] |
| Stability | More stable in acidic conditions; decomposes in neutral to alkaline solutions. | [4] |
Table 2: Reported IC50 Values of Various Compounds in Mammalian Cell Lines (for context)
| Compound | Cell Line | IC50 (µM) | Reference |
| Cardonalisamide B | Human cancer cell lines | 2.2 - 13.9 | [7] |
| Satureja bachtiarica extract | K562 | 28.3 µg/mL | [8] |
| Satureja hortensis extract | K562 | 52 µg/mL | [8] |
| Sulfonyl-α-L-cysteine derivative | HEPG2 | 51.9 µg/mL | [9] |
| Kasugamycin | Mammalian Cell Lines | Generally very high / not established |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Kasugamycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of kasugamycin. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with kasugamycin, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Mechanism of kasugamycin action in prokaryotic vs. eukaryotic cells.
Caption: Troubleshooting workflow for addressing low kasugamycin toxicity.
References
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERIC - EJ846292 - Cellular Uptake of Aminoglycosides, Volta Review, 2005 [eric.ed.gov]
- 3. Kasugamycin [sitem.herts.ac.uk]
- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kasugamycin hydrochloride hydrate [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
overcoming inconsistent results in kasugamycin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in kasugamycin susceptibility testing. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is kasugamycin and how does it work?
Kasugamycin is an aminoglycoside antibiotic produced by Streptomyces kasugaensis. Its mechanism of action involves the inhibition of protein synthesis in bacteria. Specifically, it binds to the 30S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA and ultimately disrupts the translation process.[1] This bacteriostatic action prevents bacterial growth and replication.[2][3]
Q2: Which organisms is kasugamycin active against?
Kasugamycin is primarily used in agriculture to control rice blast disease caused by the fungus Pyricularia oryzae. It also shows activity against several plant pathogenic bacteria, including species of Pseudomonas, Erwinia, Xanthomonas, and Corynebacterium.[1] Its efficacy against clinically relevant bacteria is limited, with some studies showing modest activity against Pseudomonas aeruginosa, particularly in a more basic medium.[4][5]
Q3: Are there established clinical breakpoints for kasugamycin from CLSI or EUCAST?
Currently, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not established specific clinical breakpoints for kasugamycin. These organizations provide guidelines for other aminoglycosides, which can be adapted for research purposes.[4][6][7] The absence of official breakpoints is likely due to kasugamycin's primary use in agriculture rather than in clinical medicine.
Troubleshooting Guide for Inconsistent Results
Inconsistent Minimum Inhibitory Concentration (MIC) values are a common challenge in kasugamycin susceptibility testing. This guide addresses potential causes and provides corrective actions.
Issue 1: Higher than expected MIC values or no activity.
| Potential Cause | Recommended Action |
| Degradation of Kasugamycin Stock Solution | Kasugamycin is unstable in aqueous solutions, especially at neutral to alkaline pH and when exposed to light.[1] Prepare fresh stock solutions for each experiment. If storing, use acidic conditions and protect from light. Kasugamycin hydrochloride hydrate is more stable than the free base.[1] |
| Incorrect pH of Test Medium | Kasugamycin's activity is highly pH-dependent. It is more active in a basic (alkaline) environment.[5] Ensure the pH of your broth or agar medium is consistent and appropriate for your experiment. For example, Mycin Assay broth has been shown to yield lower MICs for P. aeruginosa compared to other media.[5] |
| Inappropriate Test Medium | The composition of the culture medium can significantly impact the activity of aminoglycosides. Cation concentrations (Ca2+ and Mg2+) in Mueller-Hinton broth, for instance, can affect the outcome of susceptibility tests for P. aeruginosa.[8] Ensure you are using a consistent and appropriate medium for your test organism. |
Issue 2: Significant variability in MIC values between experiments.
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Density | The starting concentration of bacteria can influence the MIC value. A higher inoculum may lead to a higher apparent MIC. Standardize your inoculum using a McFarland standard (typically 0.5) to ensure a consistent starting cell density (approximately 1-2 x 10^8 CFU/mL).[9] |
| Variable Incubation Time and Temperature | Adhere to a standardized incubation time (e.g., 16-20 hours for non-fastidious bacteria) and temperature (e.g., 35°C ± 2°C).[9][10] Deviations can affect bacterial growth rates and, consequently, the observed MIC. |
| Improper Storage of Quality Control Strains | Repeated subculturing of quality control (QC) strains can lead to mutations and altered susceptibility profiles. Store QC strains at -80°C in glycerol broth to maintain their stability.[11] |
Issue 3: Discrepancies between different susceptibility testing methods (e.g., broth microdilution vs. disk diffusion).
| Potential Cause | Recommended Action |
| Method-Specific Variables | Each method has unique variables that can affect results. For disk diffusion, agar depth is critical (4.0 ± 0.5 mm).[12] For broth microdilution, proper mixing and prevention of evaporation are key.[13] Ensure strict adherence to the chosen protocol. |
| Lack of Method Standardization for Kasugamycin | As there are no official CLSI or EUCAST standardized methods for kasugamycin, variations in protocols between labs are likely. Clearly document all experimental parameters to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes MIC data for Pseudomonas aeruginosa from a published study. Note the impact of the testing medium on the results.
| Organism | Testing Medium | Number of Strains | Median MIC (µg/mL) |
| Pseudomonas aeruginosa | Trypticase Soy Broth | 15 | 250 |
| Pseudomonas aeruginosa | Mycin Assay Broth | 11 | 125 |
| Data from Levitan, 1967[5] |
Experimental Protocols
Detailed methodologies for standard antimicrobial susceptibility testing methods that can be adapted for kasugamycin are provided below.
Broth Microdilution Method (Adapted from CLSI/EUCAST Guidelines)
-
Preparation of Kasugamycin Stock Solution: Prepare a stock solution of kasugamycin hydrochloride hydrate in sterile, deionized water at a concentration of 10 mg/mL. Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of the kasugamycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (bacteria in broth without kasugamycin) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of kasugamycin that completely inhibits visible growth.
Disk Diffusion Method (Kirby-Bauer - Adapted)
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate (with a depth of 4 mm).
-
Application of Disks: Aseptically apply kasugamycin-impregnated paper disks to the surface of the agar. The concentration of kasugamycin on the disks will need to be empirically determined.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. Interpretation of susceptible, intermediate, or resistant would require the establishment of correlative breakpoints with a reference method like broth microdilution.
Visualizations
Kasugamycin Mechanism of Action and Resistance Pathway
Caption: Mechanism of kasugamycin action and resistance.
General Antimicrobial Susceptibility Testing (AST) Workflow
Caption: A generalized workflow for antimicrobial susceptibility testing.
References
- 1. eucast: Aminoglycoside guidance document updated [eucast.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eucast: Aminoglycoside guidance document - revised breakpoints 2020 [eucast.org]
- 7. ugc.futurelearn.com [ugc.futurelearn.com]
- 8. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Enhancement of kasugamycin production by pH shock in batch cultures of Streptomyces kasugaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
- 13. food.dtu.dk [food.dtu.dk]
Validation & Comparative
Kasugamycin vs. Streptomycin: A Comparative Guide to Their Mechanisms of Action on the Bacterial Ribosome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two critical aminoglycoside antibiotics: kasugamycin and streptomycin. Both agents target the bacterial ribosome, a vital cellular machine responsible for protein synthesis, yet their specific binding sites and functional consequences differ significantly. Understanding these distinctions is paramount for fundamental research and the development of novel antibacterial strategies.
Overview of Mechanisms
Kasugamycin and streptomycin are both aminoglycoside antibiotics that bind to the 30S ribosomal subunit, the small subunit of the bacterial ribosome. However, their primary inhibitory effects manifest at different stages of protein synthesis.
-
Kasugamycin is predominantly known as an inhibitor of translation initiation . It achieves this by sterically hindering the placement of the initiator tRNA (fMet-tRNA) in the P-site of the ribosome, thereby preventing the formation of the 70S initiation complex.[1][2] Recent studies have shown that its inhibitory effect can be context-dependent, influenced by the mRNA sequence upstream of the start codon.[2]
-
Streptomycin primarily disrupts the elongation phase of protein synthesis. Its binding to the 30S subunit induces conformational changes that lead to two principal outcomes: the misreading of the mRNA codon by near-cognate aminoacyl-tRNAs and the inhibition of ribosomal translocation, ultimately leading to the production of non-functional proteins and bacterial cell death.[3][4]
Comparative Analysis of Ribosomal Binding Sites
While both antibiotics bind to the 30S subunit, their precise locations are distinct, leading to their different mechanisms of action.
Kasugamycin binds in the E-site of the mRNA channel on the 30S subunit.[5] This strategic position allows it to physically clash with the initiator tRNA and the mRNA at the P-site, directly blocking the formation of a functional initiation complex.[2][6]
Streptomycin , in contrast, binds to a pocket formed by the 16S rRNA and ribosomal protein S12.[3] This binding site is adjacent to the A-site, the decoding center of the ribosome. By binding here, streptomycin stabilizes a conformation of the ribosome that reduces the accuracy of codon-anticodon pairing, leading to the incorporation of incorrect amino acids.[3]
Quantitative Comparison
Directly comparative quantitative data for kasugamycin and streptomycin under identical experimental conditions are sparse in the literature. The following table summarizes available data from various sources. It is important to note that experimental conditions such as buffer composition, temperature, and the specific bacterial strains or ribosomal preparations used can significantly influence these values.
| Parameter | Kasugamycin | Streptomycin | Significance |
| Primary Target | 30S Ribosomal Subunit | 30S Ribosomal Subunit | Both target the small ribosomal subunit. |
| Binding Site | E-site of the mRNA channel | Pocket formed by 16S rRNA and protein S12, near the A-site | Distinct binding sites lead to different mechanisms. |
| Effect on Translation | Inhibition of Initiation | Miscoding and Inhibition of Elongation/Translocation | Affects different stages of protein synthesis. |
| Association Constant (Ka) | ~6 x 10⁴ M⁻¹ (to E. coli 70S ribosomes)[7] | Data not directly comparable | Indicates binding affinity. |
| Translational Fidelity | Can decrease mistranslation[8] | Induces mistranslation[3][4] | Opposite effects on the accuracy of protein synthesis. |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of kasugamycin and streptomycin.
Caption: Kasugamycin binds to the E-site, sterically hindering fMet-tRNA binding at the P-site and blocking initiation.
Caption: Streptomycin binds near the A-site, causing mRNA misreading and inhibiting ribosomal translocation.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the extent to which an antibiotic inhibits the synthesis of a reporter protein from an mRNA template in a cell-free system.
Methodology:
-
Prepare a cell-free translation system: Use a commercially available kit or prepare an S30 extract from E. coli.
-
Set up reactions: In separate tubes, combine the cell-free extract, an energy source (ATP, GTP), amino acids, and a reporter mRNA (e.g., luciferase or GFP).
-
Add antibiotics: Add varying concentrations of kasugamycin or streptomycin to the respective tubes. Include a no-antibiotic control.
-
Incubate: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quantify protein synthesis: Measure the amount of reporter protein produced. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.
-
Calculate IC50: Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration at which protein synthesis is inhibited by 50%).
Ribosome Binding Assay (Filter Binding)
This assay determines the binding affinity of an antibiotic to the ribosome.
Methodology:
-
Prepare ribosomes: Isolate 70S ribosomes or 30S subunits from E. coli.
-
Label the antibiotic: Use a radiolabeled version of kasugamycin or streptomycin (e.g., ³H-labeled).
-
Set up binding reactions: In a series of tubes, incubate a fixed concentration of ribosomes with increasing concentrations of the labeled antibiotic in a suitable binding buffer.
-
Equilibrate: Allow the binding to reach equilibrium (e.g., incubate at 37°C for 30 minutes).
-
Filter: Pass the reaction mixture through a nitrocellulose filter. The ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Wash: Wash the filter with a cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantify binding: Measure the radioactivity on the filter using a scintillation counter.
-
Determine Kd: Plot the amount of bound antibiotic against the concentration of free antibiotic and fit the data to a binding isotherm to calculate the dissociation constant (Kd).
References
- 1. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
validation of kasugamycin as a specific inhibitor of translation initiation
A Comparative Guide for Researchers
Kasugamycin, an aminoglycoside antibiotic, selectively impedes the initiation phase of protein synthesis in bacteria, presenting a valuable tool for microbiological research and potential therapeutic development. This guide provides a comprehensive comparison of kasugamycin with other translation inhibitors, supported by experimental data and detailed methodologies, to validate its specific mechanism of action.
Mechanism of Action: A Gatekeeper at the P-site
Kasugamycin exerts its inhibitory effect by binding to the 30S ribosomal subunit, specifically within the mRNA channel near the peptidyl-tRNA (P) site. This binding sterically hinders the placement of the initiator fMet-tRNAfMet, thereby preventing the formation of a functional 70S initiation complex. Unlike some other aminoglycosides, kasugamycin does not induce misreading of the mRNA template.
Recent studies have revealed a nuanced, context-dependent nature of kasugamycin's inhibitory activity. The nucleotide sequence immediately preceding the start codon on the mRNA can significantly influence the efficacy of inhibition. Specifically, a guanine residue at the -1 position has been shown to be most conducive to kasugamycin-mediated translation arrest.[1][2][3] This sequence specificity underscores the intricate interactions between the antibiotic, the ribosome, and the mRNA template.
Comparative Analysis with Other Translation Inhibitors
To understand the unique properties of kasugamycin, it is essential to compare it with other well-characterized translation inhibitors that target different stages of protein synthesis.
| Inhibitor | Target | Mechanism of Action | Stage of Inhibition | Key Distinctions from Kasugamycin |
| Kasugamycin | 30S ribosomal subunit | Blocks binding of fMet-tRNAfMet to the P-site.[1][4][5] | Initiation | Context-dependent inhibition based on mRNA sequence; does not cause misreading. |
| Edeine | 30S ribosomal subunit | Affects early steps of 30S pre-initiation complex formation.[4][5] | Initiation | Binds to the E-site and sterically hinders P-site tRNA binding.[3][4] |
| GE81112 | 30S ribosomal subunit | Stalls the pre-initiation complex after start codon recognition but before IF3 departure.[4][5] | Initiation | Allows initial steps of initiation but prevents maturation into an elongation-competent complex. |
| Tetracycline | 30S ribosomal subunit | Blocks the binding of aminoacyl-tRNA to the A-site. | Elongation | Acts on the elongation phase, not initiation. |
| Chloramphenicol | 50S ribosomal subunit | Inhibits the peptidyl transferase reaction. | Elongation | Targets the large ribosomal subunit and the chemistry of peptide bond formation. |
| Streptomycin | 30S ribosomal subunit | Binds to the 30S subunit and can cause misreading of the mRNA. | Initiation & Elongation | Induces errors in translation, a property not shared by kasugamycin. |
Experimental Validation of Kasugamycin's Specificity
The validation of kasugamycin as a specific inhibitor of translation initiation relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of kasugamycin on the synthesis of a specific protein in a cell-free system.
Protocol:
-
Prepare a cell-free translation system: Utilize a commercially available E. coli S30 extract system or prepare one from a desired bacterial strain.
-
Set up reactions: In separate reaction tubes, combine the S30 extract, a master mix containing amino acids (including a radiolabeled one like 35S-methionine), an energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Add inhibitor: Add varying concentrations of kasugamycin to the experimental tubes. Include a no-inhibitor control and a control with an elongation inhibitor (e.g., tetracycline).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Quantify protein synthesis: Measure the incorporation of the radiolabeled amino acid into newly synthesized proteins by trichloroacetic acid (TCA) precipitation followed by scintillation counting, or measure the activity of the reporter protein using a luminometer or spectrophotometer.
-
Data analysis: Plot the percentage of protein synthesis inhibition against the kasugamycin concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited). A typical IC50 for kasugamycin in prokaryotic protein synthesis is approximately 30 µM.[6]
Toeprinting Analysis
Toeprinting is a powerful technique to map the precise position of the ribosome on an mRNA molecule, allowing for the direct visualization of stalled initiation complexes.
Protocol:
-
Assemble initiation complexes: Incubate 30S ribosomal subunits, the mRNA of interest, initiator tRNA (fMet-tRNAfMet), and initiation factors (IF1, IF2, IF3) in the presence or absence of kasugamycin (typically at concentrations of 50 µM to 1 mM).[4]
-
Primer extension: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the start codon, along with reverse transcriptase. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome.
-
Gel electrophoresis: Separate the resulting cDNA products on a denaturing polyacrylamide gel.
-
Analysis: The appearance of a specific band ("toeprint") at a position corresponding to the leading edge of the ribosome (typically +15 to +17 nucleotides downstream of the P-site codon) indicates the formation of a stable initiation complex. A decrease in the intensity of this band in the presence of kasugamycin demonstrates its inhibitory effect on initiation complex formation.[4]
Ribosome Binding Assay (Filter Binding)
This assay quantifies the binding of radiolabeled initiator tRNA to the 30S ribosomal subunit in the presence of mRNA and initiation factors.
Protocol:
-
Prepare components: Purify 30S ribosomal subunits, initiation factors, and charge initiator tRNA with a radiolabeled amino acid (e.g., [3H]-fMet).
-
Binding reaction: Incubate 30S subunits, mRNA template, and initiation factors with varying concentrations of kasugamycin.
-
Add labeled tRNA: Add the radiolabeled fMet-tRNAfMet to the reaction and incubate to allow for binding.
-
Filter binding: Pass the reaction mixture through a nitrocellulose filter. The 30S-mRNA-tRNA complex will be retained on the filter, while unbound tRNA will pass through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: A decrease in retained radioactivity with increasing kasugamycin concentration indicates inhibition of tRNA binding to the 30S initiation complex.
Visualizing the Mechanism
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Kasugamycin inhibits the formation of the 70S initiation complex.
Caption: Workflow for toeprinting analysis to detect ribosome stalling.
References
- 1. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Kasugamycin and Oxytetracycline: A Comparative Guide for Plant Disease Control
For Researchers, Scientists, and Drug Development Professionals
The management of bacterial diseases in plants is a critical component of global food security. For decades, antibiotics have been a valuable tool in this effort, with kasugamycin and oxytetracycline being two prominent examples. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers and professionals in making informed decisions for disease control strategies and future drug development.
Efficacy in Controlling Key Plant Diseases
Kasugamycin and oxytetracycline have been extensively evaluated for their efficacy against several economically important bacterial plant diseases, most notably fire blight in pome fruits and bacterial spot in tomatoes.
Fire Blight (Erwinia amylovora)
Fire blight, caused by Erwinia amylovora, is a devastating disease of apples and pears. Both kasugamycin and oxytetracycline are used for its control, with studies indicating varying levels of effectiveness.
In field trials on Bartlett and Asian pears, kasugamycin applied at 100 mg/liter demonstrated similar or higher pre- and post-infection activity against fire blight compared to oxytetracycline.[1][2][3] In some instances, the incidence of blossom blight was significantly lower in kasugamycin-treated trees. For example, in one study on Bartlett pears, kasugamycin reduced the incidence of blossom blight to 1.5%, whereas oxytetracycline treatment resulted in a 4.5% incidence.[1] Another study found that after two applications, kasugamycin reduced the relative incidence of blossom blight in pear and apple to 7% and 23%, respectively, compared to 30% and 53% with oxytetracycline.[4]
However, the efficacy of oxytetracycline can be influenced by application methods. Trunk injection of oxytetracycline has shown excellent control of shoot blight severity, suggesting it may be a superior delivery method for this antibiotic.[5]
Studies on the population dynamics of E. amylovora on apple flower stigmas revealed that both kasugamycin and streptomycin significantly reduced bacterial populations by as much as 4 to 5 logs over a 4- to 5-day period in two out of three experiments.[6][7][8] In contrast, the effect of oxytetracycline on bacterial populations was more variable, with reductions observed in only one of the three experiments.[6][7][8] This aligns with field observations where disease incidence was significantly higher in oxytetracycline-treated flowers compared to other antibiotic treatments in two out of three years.[6][7][8]
It is important to note that environmental factors such as solar radiation and temperature can negatively impact the activity of both kasugamycin and oxytetracycline, with both compounds being susceptible to photodegradation.[6][7][8] Acidifying spray suspensions of both antibiotics has been shown to enhance their effectiveness.[9][10]
Table 1: Comparative Efficacy of Kasugamycin and Oxytetracycline against Fire Blight (Erwinia amylovora)
| Parameter | Kasugamycin | Oxytetracycline | Reference(s) |
| Blossom Blight Incidence (Bartlett Pear) | 1.5% | 4.5% | [1] |
| Relative Blossom Blight Incidence (Pear) | 7% | 30% | |
| Relative Blossom Blight Incidence (Apple) | 23% | 53% | |
| E. amylovora Population Reduction on Stigmas | Significant (4-5 logs) | Variable | [6][7][8] |
| Shoot Blight Control (Trunk Injection) | Not specified | Excellent | [5] |
Bacterial Spot of Tomato (Xanthomonas spp.)
Bacterial spot, caused by various Xanthomonas species, is a major disease affecting tomato production. Studies in Florida have shown that kasugamycin can be as effective as the standard copper + mancozeb treatment for controlling bacterial spot.[11][12][13] In greenhouse trials, kasugamycin reduced bacterial spot severity by up to 37.5% compared to a non-treated control.[11][12][13]
Field trials have demonstrated that kasugamycin, when used alone, provided a level of control comparable to the industry standard.[11][12][13] However, tank-mixing or alternating kasugamycin with copper + mancozeb did not consistently improve disease control.[11][12][13] While effective, there are concerns about the rapid development of resistance to kasugamycin in Xanthomonas perforans populations.[12][13][14]
Information directly comparing the efficacy of kasugamycin and oxytetracycline for bacterial spot on tomato is less abundant in the reviewed literature. However, oxytetracycline has been used for the management of bacterial spot on stone fruits caused by Xanthomonas arboricola pv. pruni.[15][16]
Table 2: Efficacy of Kasugamycin against Bacterial Spot of Tomato (Xanthomonas spp.)
| Parameter | Kasugamycin Treatment | Result | Reference(s) |
| Disease Severity Reduction (Greenhouse) | Kasumin® 2L | Up to 37.5% reduction vs. control | [11][12][13] |
| Field Efficacy | Kasugamycin alone | As effective as copper + mancozeb | [11][12][13] |
| Field Efficacy | Kasugamycin + copper/mancozeb (tank-mix/alternating) | No consistent improvement over standard | [11][12][13] |
Mechanisms of Action
Kasugamycin and oxytetracycline both inhibit bacterial protein synthesis but through different mechanisms, which is a crucial consideration for resistance management.
Kasugamycin
Kasugamycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[17][18][19] It interferes with the binding of aminoacyl-tRNA to the ribosome, specifically impacting the translation initiation step.[17][20] Kasugamycin is reported to mimic codon nucleotides at the P and E sites within the mRNA channel, thereby disrupting the mRNA-tRNA codon-anticodon interaction.[20] This mode of action is distinct from other aminoglycosides like streptomycin.[21]
dot
Caption: Mechanism of action of Kasugamycin.
Oxytetracycline
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[15][16] It also targets the 30S ribosomal subunit.[22][23][24][25] By reversibly binding to the 30S subunit, oxytetracycline blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[22][23][24][25] This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and inhibiting bacterial multiplication.[15][24]
dot
Caption: Mechanism of action of Oxytetracycline.
Resistance Development
A significant concern with the use of any antibiotic in agriculture is the potential for pathogen populations to develop resistance.
Kasugamycin Resistance
Field resistance to kasugamycin has been observed in several plant pathogens.[14] For instance, resistance in the rice blast fungus (Magnaporthe grisea) was noticed as early as 1971, just a few years after its introduction.[14] Rapid development of field resistance has also been documented in Xanthomonas perforans, the causal agent of bacterial spot of tomato in Florida.[12][13][14] Laboratory studies have shown that resistance to kasugamycin in E. amylovora can arise from mutations in the ksgA gene, which is the target of the antibiotic.[26]
Oxytetracycline Resistance
Oxytetracycline resistance in plant-pathogenic bacteria has also been reported.[27] Resistance mechanisms in bacteria can include efflux pumps, ribosomal protection, and enzymatic inactivation of the antibiotic.[15] In Xanthomonas arboricola pv. pruni, resistance to oxytetracycline has been linked to the presence of tetC and tetR genes on a plasmid, which also carries streptomycin resistance genes.[28] The presence of these resistance genes on mobile genetic elements like plasmids and transposons facilitates their spread among bacterial populations.[27]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies comparing kasugamycin and oxytetracycline.
Fire Blight Efficacy Trials in Pear Orchards
-
Objective: To compare the efficacy of kasugamycin and oxytetracycline for the control of fire blight in pear.
-
Experimental Design: Single-bactericide, mixture, and rotation treatments were applied to Asian and Bartlett pear trees.
-
Treatments: Kasugamycin (100 mg/liter), oxytetracycline, and streptomycin (industry standard) were applied.
-
Inoculation: In some trials, trees were inoculated with a suspension of Erwinia amylovora. In others, efficacy was evaluated based on natural disease occurrence.
-
Application: Treatments were applied as foliar sprays at different stages of bloom.
-
Evaluation: Disease incidence was assessed by counting the number of blighted blossom clusters or shoots. Data was analyzed using analysis of variance (ANOVA) and mean separation tests.
dot
Caption: Experimental workflow for fire blight efficacy trials.
Bacterial Spot Efficacy Trials in Tomato
-
Objective: To evaluate the efficacy of kasugamycin for the management of bacterial spot on tomato.
-
Experimental Design: Field trials were conducted at multiple locations with different application strategies (alone, in alternation, or as a tank-mix).
-
Treatments: Kasugamycin (formulated as Kasumin® 2L), copper bactericides, and mancozeb were used.
-
Inoculation: Tomato plants were inoculated with a suspension of Xanthomonas perforans.
-
Application: Treatments were applied as foliar sprays on a regular schedule.
-
Evaluation: Disease severity was rated using the Horsfall-Barratt scale. Yield parameters were also measured.
dot
Caption: Experimental workflow for bacterial spot efficacy trials.
Conclusion
Both kasugamycin and oxytetracycline are valuable tools for managing bacterial diseases in plants. Experimental data suggests that kasugamycin may offer superior efficacy against fire blight compared to oxytetracycline in certain situations, particularly in reducing pathogen populations on flower stigmas. For bacterial spot on tomato, kasugamycin has demonstrated efficacy comparable to standard chemical treatments.
However, the choice of antibiotic should not be based solely on efficacy. The distinct mechanisms of action of kasugamycin and oxytetracycline are important for designing resistance management strategies that involve rotations or mixtures. The potential for rapid resistance development to kasugamycin highlights the need for its judicious use. Furthermore, application methods and environmental factors can significantly influence the performance of both antibiotics.
For researchers and drug development professionals, this comparative guide underscores the importance of continued research into novel modes of action, improved delivery systems, and integrated disease management strategies that minimize the reliance on single-site-of-action antibiotics and prolong their effectiveness.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Control of fire blight (Erwinia amylovora) on apple trees with trunk-injected plant resistance inducers and antibiotics and assessment of induction of pathogenesis-related protein genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Kasugamycin, Oxytetracycline, and Streptomycin on In-orchard Population Dynamics of Erwinia amylovora on Apple Flower Stigmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Effect of Kasugamycin, Oxytetracycline, and Streptomycin on In-orchard Population Dynamics of Erwinia amylovora on Apple Flower Stigmas [agris.fao.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. hort [journals.ashs.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. ams.usda.gov [ams.usda.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. stopamr.eu [stopamr.eu]
- 17. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 19. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kasugamycin - Wikipedia [en.wikipedia.org]
- 21. ams.usda.gov [ams.usda.gov]
- 22. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 23. researchgate.net [researchgate.net]
- 24. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 25. go.drugbank.com [go.drugbank.com]
- 26. KASUMIN: FIELD RESULTS FOR FIRE BLIGHT MANAGEMENT AND EVALUATION OF THE POTENTIAL FOR SPONTANEOUS RESISTANCE DEVELOPMENT IN ERWINIA AMYLOVORA | International Society for Horticultural Science [ishs.org]
- 27. Frontiers | On the use of antibiotics to control plant pathogenic bacteria: a genetic and genomic perspective [frontiersin.org]
- 28. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]
Differential Impact on Mammalian Mitochondrial Protein Synthesis: A Comparative Analysis of Kasugamycin and Chloramphenicol
For researchers, scientists, and drug development professionals, understanding the off-target effects of antibiotics on mammalian mitochondria is paramount. This guide provides a detailed comparison of kasugamycin and chloramphenicol, focusing on their respective impacts on mammalian mitochondrial protein synthesis, supported by experimental data.
Kasugamycin, an aminoglycoside antibiotic, exhibits a high degree of selectivity for bacterial ribosomes, with minimal impact on their mammalian mitochondrial counterparts. In stark contrast, chloramphenicol, a broad-spectrum antibiotic, is a potent inhibitor of mitochondrial protein synthesis, a characteristic linked to its known toxic side effects. This differential activity underscores the critical importance of evaluating mitochondrial toxicity in antibiotic development.
Quantitative Comparison of Inhibitory Activity
Experimental data highlights the significant disparity in the inhibitory effects of kasugamycin and chloramphenicol on mammalian mitochondrial protein synthesis. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison.
| Antibiotic | Tissue Source | IC50 (μM) | Reference |
| Kasugamycin | Rat Heart Mitochondria | >400 | [1] |
| Rat Liver Mitochondria | >400 | [1] | |
| Chloramphenicol | Rat Heart Mitochondria | 9.8 | [1] |
| Rat Liver Mitochondria | 11.8 | [1] |
Mechanism of Action and Downstream Effects
The differing effects of these two antibiotics stem from their interactions with the ribosomal machinery. While both target the ribosome, their specificity for bacterial versus mitochondrial ribosomes varies significantly.
Kasugamycin primarily targets the 30S ribosomal subunit in bacteria, interfering with the initiation of translation.[2] Its limited effect on mammalian mitochondrial ribosomes suggests that the binding site on the mitochondrial ribosome is sufficiently different to prevent significant interaction.
Chloramphenicol , on the other hand, binds to the large subunit of both bacterial and mitochondrial ribosomes, inhibiting the peptidyl transferase step of protein synthesis.[3] This inhibition in mitochondria is context-specific, leading to ribosome stalling.[3][4][5] The consequences of this inhibition are significant, leading to mitochondrial stress, decreased ATP biosynthesis, and the induction of downstream signaling pathways, such as the expression of matrix metalloproteinase-13 (MMP-13), which is implicated in cancer cell invasion.[6] The well-documented bone marrow suppression associated with chloramphenicol use is a direct consequence of its inhibition of mitochondrial protein synthesis.[7][8]
Experimental Methodologies
The provided IC50 values were determined using an in vitro assay with intact mitochondria isolated from rat heart and liver. A summary of the likely experimental protocol is as follows:
1. Isolation of Mitochondria:
-
Tissues (rat heart and liver) are homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to separate the mitochondrial fraction from other cellular components.
-
The final mitochondrial pellet is washed and resuspended in an appropriate buffer.
2. In Vitro Mitochondrial Protein Synthesis Assay:
-
Isolated mitochondria are incubated in a reaction mixture containing an energy source (e.g., succinate), ADP, phosphate, and a radiolabeled amino acid (e.g., [35S]-methionine).
-
Varying concentrations of the test antibiotics (kasugamycin or chloramphenicol) are added to the incubation mixtures.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped by the addition of a protein precipitating agent (e.g., trichloroacetic acid).
-
The precipitated proteins are collected, washed, and the amount of incorporated radiolabeled amino acid is quantified using scintillation counting.
3. Data Analysis:
-
The percentage of inhibition of protein synthesis is calculated for each antibiotic concentration relative to a control (no antibiotic).
-
The IC50 value is determined by plotting the percentage of inhibition against the antibiotic concentration and fitting the data to a dose-response curve.
Visualizing the Differential Effects
The following diagrams illustrate the distinct actions of kasugamycin and chloramphenicol on mammalian mitochondrial protein synthesis and the subsequent cellular consequences.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. golan.hms.harvard.edu [golan.hms.harvard.edu]
A Comparative Analysis of Kasugamycin's Activity on Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of Kasugamycin against Gram-positive and Gram-negative bacteria, supported by experimental data. Kasugamycin, an aminoglycoside antibiotic, is known for its unique spectrum of activity, which differs significantly from many other members of its class.
Executive Summary
Kasugamycin exhibits markedly different levels of activity against Gram-positive and Gram-negative bacteria. The available data consistently demonstrates that Kasugamycin has significantly lower efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) often exceeding 500 µg/mL. In contrast, while still not broadly potent against all Gram-negative species, it shows measurable, albeit often high, MICs for certain Gram-negative bacteria, particularly some phytopathogens and environmental isolates. This differential activity is primarily attributed to differences in cell wall structure, which affects drug uptake, and potential variations in ribosomal binding sites.
Data Presentation: Comparative Efficacy of Kasugamycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Kasugamycin against a range of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Kasugamycin Activity against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multiple Clinical Isolates | >500 | [1] |
| Streptococcus pyogenes | Not Specified | >500 | [1] |
| Streptococcus pneumoniae | Not Specified | >500 | [1] |
| Streptococcus agalactiae | Not Specified | >500 | [1] |
| Streptococcus viridans group | Not Specified | >500 | [1] |
| Bacillus subtilis | 168 thy trp | 3000-5000 | [2] |
Table 2: Kasugamycin Activity against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 11 strains | Median: 125-250 | [3] |
| Escherichia coli | MG1655 | 500 | [4] |
| Burkholderia glumae | KSM-sensitive strains | 12.5-25 | [5] |
| Acidovorax avenae | KSM-sensitive strains | Not Specified | [5] |
| Proteus vulgaris | Not Specified | >500 | [1] |
| Salmonella enterica | Not Specified | >500 | [1] |
| Klebsiella pneumoniae | Not Specified | >500 | [1] |
Mechanism of Action: Inhibition of Protein Synthesis
Kasugamycin, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis. It specifically targets the 30S ribosomal subunit, a crucial component of the bacterial ribosome responsible for decoding messenger RNA (mRNA). By binding to the 30S subunit, Kasugamycin interferes with the initiation of translation, the first step in protein synthesis. This disruption prevents the formation of the initiation complex, which is necessary to start building a protein chain, ultimately leading to a bacteriostatic effect.[6]
Experimental Protocols
The following are detailed methodologies for two standard antimicrobial susceptibility tests used to determine the MIC values cited in this guide. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (based on CLSI M07-A10)
This method determines the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Kasugamycin hydrochloride hydrate in sterile distilled water to a concentration of 10,000 µg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the Kasugamycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.25 to 1024 µg/mL). The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Kasugamycin that shows no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Method (based on CLSI M02)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in step 3 of the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Application of Antibiotic Disks: Using sterile forceps, place a Kasugamycin-impregnated disk (concentration to be determined based on expected MICs, though not a standard commercially available disk for clinical use) onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires standardized interpretive charts, which are not established for Kasugamycin against most clinical pathogens.
Mandatory Visualizations
Kasugamycin's Mechanism of Action: Inhibition of Translation Initiation
Caption: Kasugamycin binds to the 30S ribosomal subunit, preventing the formation of the translation initiation complex.
Comparative Uptake of Kasugamycin in Gram-Positive and Gram-Negative Bacteria
Caption: Kasugamycin uptake is hindered in Gram-positive bacteria by the thick peptidoglycan layer.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Conclusion
The evidence strongly indicates that Kasugamycin is significantly more active against certain Gram-negative bacteria than against a broad range of Gram-positive bacteria. This disparity is likely due to the structural differences in the cell envelopes of these two bacterial types, which impacts the drug's ability to reach its ribosomal target. The thick peptidoglycan layer of Gram-positive bacteria appears to present a formidable barrier to Kasugamycin penetration. For drug development professionals, this selective activity profile suggests that Kasugamycin itself is not a broad-spectrum antibiotic for common clinical pathogens, but its unique mechanism and structure could serve as a scaffold for the development of new derivatives with improved permeability and a broader spectrum of activity. Further research into the specific transport mechanisms of Kasugamycin across different bacterial membranes is warranted to fully understand and potentially overcome its current limitations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. [PDF] Interaction of aminoglycosides with the outer membranes and purified lipopolysaccharide and OmpF porin of Escherichia coli | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Kasugamycin and Blasticidin S for the Control of Rice Blast Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two critical antibiotics, kasugamycin and blasticidin S, used in the management of rice blast disease, caused by the fungus Magnaporthe oryzae (Pyricularia oryzae). This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and outlines detailed experimental protocols for their assessment.
Introduction
Rice blast is a devastating disease that threatens global food security, causing significant yield losses annually.[1] Chemical control remains a key strategy in managing this disease, with antibiotics like kasugamycin and blasticidin S having been historically significant. Both are potent inhibitors of protein synthesis, a fundamental process in fungal growth and development. Understanding their comparative efficacy and mechanisms is crucial for developing sustainable disease management strategies and for the discovery of new antifungal agents.
Performance and Efficacy
Table 1: Summary of Efficacy Data for Kasugamycin and Blasticidin S against Rice Blast
| Fungicide | Efficacy Metric | Reported Efficacy | Reference |
| Kasugamycin | Disease Severity Reduction (Leaf Blast) | 59.86% reduction in leaf blast severity. | [2] |
| Disease Incidence Reduction (Neck Blast) | 61.27% reduction in neck blast incidence. | [2] | |
| Mycelial Growth Inhibition (in vitro) | 85.55% inhibition at recommended dose. | [3] | |
| Yield Increase Over Control | 45.77% increase. | [2] | |
| Blasticidin S | Historical Use | Widely used in the mid-20th century as an effective antifungal against M. oryzae. | [4] |
| Biocontrol Activity | Mentioned as having biocontrol activity against rice blast. | [5] |
Note: The data for kasugamycin is derived from a specific field trial and in vitro study. Data for blasticidin S is more historical, and recent quantitative field efficacy data in direct comparison to modern fungicides is limited in the available literature.
Mechanism of Action
Both kasugamycin and blasticidin S are potent inhibitors of protein synthesis in prokaryotic and eukaryotic cells, which is the basis for their antifungal activity against M. oryzae.
Kasugamycin: This aminoglycoside antibiotic acts on the 30S ribosomal subunit. It binds to the mRNA-binding tunnel in the E-site and P-site, indirectly inhibiting the binding of tRNA to the P-site. This interference disrupts the codon-anticodon interaction between mRNA and tRNA, thereby stalling the initiation of protein synthesis.[6]
Blasticidin S: This nucleoside antibiotic targets the peptidyl transferase center (PTC) on the large ribosomal subunit (50S). It binds to the P-site and bends the 3'-terminus of the P-site tRNA towards the A-site. This deformed conformation of the tRNA inhibits peptide bond formation and, more significantly, prevents the hydrolysis of peptidyl-tRNA by release factors, thus inhibiting the termination step of translation.
Signaling Pathways
The inhibition of protein synthesis by these antibiotics triggers a cascade of stress responses within the fungal cell. While specific signaling pathways directly activated by kasugamycin or blasticidin S in M. oryzae are not extensively detailed in the literature, the general response to ribosome-stalling stress is known to involve pathways that regulate cell growth, stress adaptation, and programmed cell death.
Caption: General signaling cascade initiated by kasugamycin and blasticidin S in M. oryzae.
Resistance and Cross-Resistance
A significant consideration in the use of these antibiotics is the development of resistance in M. oryzae.
-
Kasugamycin Resistance: Resistance to kasugamycin was reported in Japan in the 1970s after intensive use.[7]
-
Cross-Resistance: Studies have indicated the existence of cross-resistance between kasugamycin and blasticidin S in M. oryzae.[4][8] This suggests a common mechanism of resistance, which is likely due to a shared uptake pathway into the fungal cell.[4][8] A putative common importer has been suggested, although the specific gene has not been fully characterized.[4][8]
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of fungicides against M. oryzae.
In Vitro Evaluation: Poisoned Food Technique
This method assesses the direct inhibitory effect of a fungicide on the mycelial growth of the fungus.
Materials:
-
Pure culture of M. oryzae
-
Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA) medium
-
Fungicides (Kasugamycin, Blasticidin S) at various concentrations
-
Sterile Petri dishes
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare the desired concentrations of the fungicides.
-
Melt the PDA or OMA medium and cool it to about 45-50°C.
-
Add the required volume of each fungicide concentration to the molten agar to get the desired final concentrations. Also, prepare a control plate with no fungicide.
-
Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
From a 7-day-old culture of M. oryzae, cut a 5 mm mycelial disc using a sterile cork borer.
-
Inoculate the center of each Petri dish with the mycelial disc.
-
Incubate the plates at 28 ± 1°C for 7-10 days.
-
Measure the colony diameter of the fungus in both treated and control plates.
-
Calculate the percent inhibition of mycelial growth using the formula: % Inhibition = ((C - T) / C) x 100 Where:
-
C = Average colony diameter in the control plate
-
T = Average colony diameter in the treated plate
-
Caption: Workflow for the in vitro evaluation of fungicides using the poisoned food technique.
In Vivo Evaluation: Rice Seedling Assay
This method evaluates the protective efficacy of fungicides on rice plants.
Materials:
-
Rice seeds (a susceptible variety)
-
Pots with sterilized soil
-
M. oryzae spore suspension (1 x 10^5 spores/mL)
-
Fungicide solutions at recommended concentrations
-
Growth chamber or greenhouse with controlled conditions (high humidity)
Procedure:
-
Sow the rice seeds in pots and grow them for 3-4 weeks until they reach the 3-4 leaf stage.
-
Prepare the fungicide solutions at the desired concentrations.
-
Spray the rice seedlings with the fungicide solutions until runoff. An equal number of plants should be sprayed with water to serve as a control.
-
Allow the plants to dry for 24 hours.
-
Prepare a spore suspension of M. oryzae from a 10-14 day old culture.
-
Inoculate the treated and control plants by spraying them with the spore suspension.
-
Place the inoculated plants in a humidity chamber ( >90% relative humidity) at 25-28°C for 24 hours to facilitate infection.
-
Move the plants to a greenhouse or growth chamber with a 12-hour photoperiod.
-
After 5-7 days, assess the disease severity by counting the number and type of lesions on the leaves using a standard disease rating scale (e.g., 0-9 scale).
-
Calculate the percent disease control for each treatment compared to the control.
Conclusion
Kasugamycin and blasticidin S are both effective inhibitors of protein synthesis in Magnaporthe oryzae, providing a means to control rice blast disease. Their distinct binding sites on the ribosome offer different modes of disrupting this essential cellular process. The existence of cross-resistance highlights the importance of understanding their shared uptake mechanism for managing resistance and for the design of novel fungicides. While quantitative, direct comparative efficacy data is scarce, the provided experimental protocols offer a standardized framework for future head-to-head evaluations. For drug development professionals, the ribosomal binding sites of these antibiotics remain attractive targets for the discovery of new antifungal agents with potentially novel chemical scaffolds. Researchers should focus on integrated management strategies to mitigate the risk of resistance and ensure the long-term effectiveness of these and other fungicides.
References
- 1. Frontiers | Transcriptional Basis of Drought-Induced Susceptibility to the Rice Blast Fungus Magnaporthe oryzae [frontiersin.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. A Chemical-Genomic Screen of Neglected Antibiotics Reveals Illicit Transport of Kasugamycin and Blasticidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico bioprospecting of secondary metabolites from endophytic Streptomyces spp. against Magnaporthe oryzae, a cereal killer fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by kasugamycin of protein synthesis in Piricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Activity of Kasugamycin and Gentamicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antimicrobial activities of kasugamycin and gentamicin, two aminoglycoside antibiotics. While both belong to the same class, their spectrum of activity and clinical applications differ significantly. This document summarizes their mechanisms of action, antibacterial spectrum, and available in vitro susceptibility data. Experimental protocols for common susceptibility testing methods are also provided to support further research.
Introduction
Kasugamycin, isolated from Streptomyces kasugaensis, is an aminoglycoside primarily used in agriculture as a fungicide and bactericide to control plant diseases.[1] Gentamicin, derived from Micromonospora purpurea, is a broad-spectrum antibiotic widely used in clinical practice to treat serious bacterial infections.[2] Understanding their distinct in vitro activities is crucial for researchers in drug discovery and development.
Mechanism of Action
Both kasugamycin and gentamicin inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, their specific binding sites and the consequences of this binding differ.
-
Kasugamycin: Binds to the 30S ribosomal subunit and interferes with the initiation of translation, specifically by preventing the binding of initiator fMet-tRNA. This action is context-dependent and can be influenced by the mRNA sequence.
-
Gentamicin: Binds to the 30S ribosomal subunit, causing misreading of the mRNA codon and leading to the production of nonfunctional or toxic proteins. This ultimately results in bacterial cell death.[2]
In Vitro Antibacterial Spectrum
Gentamicin exhibits a broad spectrum of activity against many clinically relevant bacteria, while kasugamycin's activity is more limited.
-
Kasugamycin: Shows limited activity against common pathogenic bacteria. It has been noted to have some effect against certain Gram-negative bacteria, but its potency is generally low.[3]
-
Gentamicin: Is effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. It also has activity against some Gram-positive bacteria, such as Staphylococcus aureus.[2]
Quantitative In Vitro Activity
Direct comparative studies providing a side-by-side analysis of the minimum inhibitory concentrations (MICs) or zones of inhibition for kasugamycin and gentamicin against a broad panel of bacteria are not widely available in recent literature. This is likely due to kasugamycin's primary use in agriculture and its limited clinical efficacy. However, available data for each antibiotic are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Kasugamycin and Gentamicin Against Selected Bacteria
| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |
| Kasugamycin | Pseudomonas spp. | 125 - 250 (median) | [3] |
| Burkholderia glumae (sensitive strains) | 12.5 - 25 | [4] | |
| Burkholderia glumae (resistant strains) | 1600 - 3200 | [4] | |
| Gentamicin | Pseudomonas aeruginosa | ≤0.5 (susceptible breakpoint) | [5] |
| Enterobacterales | Varies by species | [5] | |
| Staphylococcus aureus | Varies by strain | [6] |
Note: The presented MIC values are not from a single comparative study and were determined under different experimental conditions. Therefore, direct comparison should be made with caution.
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents include broth microdilution for MIC determination and the Kirby-Bauer disk diffusion method for assessing zones of inhibition.
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a series of twofold dilutions of the antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[7]
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[7]
Workflow for Broth Microdilution:
Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[8]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[9]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[9]
-
Disk Application: Aseptically apply antibiotic-impregnated disks to the surface of the agar.[10]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[10]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized charts.[9][10]
Logical Relationship in Kirby-Bauer Testing:
Relationship between components in the Kirby-Bauer disk diffusion assay.
Conclusion
The in vitro activities of kasugamycin and gentamicin are markedly different, reflecting their distinct applications. Gentamicin is a potent, broad-spectrum antibiotic with established clinical utility against a variety of bacterial pathogens. In contrast, kasugamycin's antibacterial activity against clinically relevant bacteria is limited, and it is primarily effective against specific plant pathogens.[3] The lack of extensive, direct comparative in vitro studies in recent literature underscores the divergent paths of these two aminoglycosides in medicine and agriculture. For researchers, while gentamicin remains a critical tool in combating bacterial infections, kasugamycin's utility is largely confined to agricultural applications.
References
- 1. Comparative studies on in vitro activities of kasugamycin and clinically-used aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. Broth Microdilution Assay [bio-protocol.org]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. asm.org [asm.org]
- 10. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Kasugamycin's Selective Strike: A Comparative Guide to its Limited Effect on Eukaryotic Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aminoglycoside antibiotic kasugamycin's inhibitory effects on prokaryotic versus eukaryotic ribosomes. By presenting quantitative data, detailed experimental methodologies, and a clear visualization of its mechanism, this document serves as a valuable resource for researchers in microbiology, pharmacology, and drug development. Kasugamycin's remarkable specificity for bacterial ribosomes, with minimal impact on their eukaryotic counterparts, makes it a compelling subject of study for understanding ribosome function and for the development of novel antibacterial agents.
Performance Comparison: Kasugamycin vs. Other Ribosomal Inhibitors
The inhibitory efficacy of kasugamycin and other ribosome-targeting antibiotics is summarized in the table below. The data highlights kasugamycin's significant selectivity for prokaryotic translation systems. The 50% inhibitory concentration (IC50) values demonstrate that substantially higher concentrations of kasugamycin are required to affect eukaryotic protein synthesis compared to its potent activity against prokaryotic ribosomes. In contrast, antibiotics like Edeine and Pactamycin show a lack of selectivity, inhibiting both systems at similar concentrations, while GE81112, like kasugamycin, displays a strong preference for prokaryotic ribosomes.
| Antibiotic | Target Ribosome | Organism/System | IC50 | Reference |
| Kasugamycin | Prokaryotic (70S) | E. coli (in vitro) | ~30 µM | [1] |
| Eukaryotic (80S) | Yeast (in vitro) | ~3000 µM (>100-fold higher) | [2] | |
| Eukaryotic (Mitochondrial) | Mammalian (in vitro) | >400 µM | [2] | |
| GE81112 | Prokaryotic (70S) | E. coli (in vitro) | 0.9 µM | [2] |
| Eukaryotic (80S) | Yeast (in vitro) | ~90 µM (>100-fold higher) | [2] | |
| Edeine | Prokaryotic & Eukaryotic | E. coli & Yeast (in vitro) | Inhibits both | [2] |
| Pactamycin | Prokaryotic & Eukaryotic | E. coli & Yeast (in vitro) | Inhibits both | [2] |
The Structural Basis for Selectivity
The specificity of kasugamycin for prokaryotic ribosomes is rooted in the structural differences between the 70S ribosomes of prokaryotes and the 80S ribosomes of eukaryotes.[3][4][5] While the core functional centers of the ribosome are largely conserved, subtle but critical variations in the ribosomal RNA (rRNA) and ribosomal proteins create a binding pocket for kasugamycin in bacteria that is absent in eukaryotes.
Kasugamycin binds within the mRNA channel of the 30S subunit, near the peptidyl-tRNA (P) and exit (E) sites. This binding is stabilized by interactions with specific nucleotides in the 16S rRNA of the bacterial ribosome. Key residues in the eukaryotic 18S rRNA and associated ribosomal proteins differ in this region, sterically hindering the binding of kasugamycin and thus preventing its inhibitory action.
Experimental Protocols
This section details the methodologies used to determine the inhibitory effects of kasugamycin and other antibiotics on protein synthesis.
In Vitro Translation Inhibition Assay
This assay quantifies the inhibition of protein synthesis in a cell-free system by measuring the production of a reporter protein.
Materials:
-
E. coli S30 extract or Rabbit Reticulocyte Lysate/HeLa cell extract
-
Amino acid mixture (containing a radiolabeled or fluorescently tagged amino acid, e.g., [35S]-methionine)
-
mRNA template encoding a reporter protein (e.g., luciferase)
-
ATP and GTP solution
-
Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)
-
Kasugamycin and other antibiotics of interest
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter, or luminometer
Procedure:
-
Prepare reaction mixtures containing the cell-free extract, amino acid mixture, mRNA template, ATP, GTP, and reaction buffer.
-
Add varying concentrations of the antibiotic to be tested to the reaction mixtures. A control reaction with no antibiotic is included.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Stop the reactions by adding TCA to precipitate the newly synthesized proteins.
-
Wash the protein precipitates on a filter paper to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter. For non-radioactive assays using a luciferase reporter, add the appropriate substrate and measure luminescence with a luminometer.[6][7]
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the control.
-
Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Ribosome Binding Assay (Filter Binding)
This assay measures the direct binding of a radiolabeled antibiotic to ribosomes.
Materials:
-
Purified 70S (prokaryotic) or 80S (eukaryotic) ribosomes
-
Radiolabeled kasugamycin (e.g., [3H]-kasugamycin)
-
Binding buffer (containing Tris-HCl, MgCl2, NH4Cl)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of radiolabeled kasugamycin in the binding buffer.
-
Incubate the mixtures at a specified temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).
-
Rapidly filter each reaction mixture through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.[4]
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter to quantify the amount of bound antibiotic.
-
Plot the amount of bound antibiotic against the concentration of free antibiotic to determine the binding affinity (Kd).
Visualizing the Mechanism of Action
The following diagrams illustrate the differential effect of kasugamycin on prokaryotic and eukaryotic ribosomes.
Caption: Differential action of kasugamycin on ribosomes.
Caption: Workflow for antibiotic inhibition assays.
References
- 1. Pactamycin, an antibiotic that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Safety Operating Guide
Proper Disposal Procedures for Kasugamycin (Sulfate)
Ensuring the safe and environmentally responsible disposal of Kasugamycin (sulfate) is critical for laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage Kasugamycin waste streams effectively, minimizing environmental impact and adhering to regulatory standards.
Core Principles of Kasugamycin Disposal
Proper disposal must always be performed in accordance with applicable regional, national, and local laws and regulations.[1] The following principles are universal:
-
Prevent Environmental Release: Under no circumstances should Kasugamycin or its solutions be discharged into sewer systems, drains, or any surface or ground water.[2][3][4][5][6] Environmental discharge must be avoided to prevent contamination.[2][3]
-
Segregate Waste: Do not mix Kasugamycin waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep the chemical in its original or a suitably closed and labeled container for disposal.[3]
-
Consult Safety Data Sheets (SDS): Always refer to the product-specific SDS for the most current handling and disposal information.
-
Prioritize Reuse or Return: The most favorable course of action is to recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for handling different forms of Kasugamycin waste.
Step 1: Utilize Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[2][3]
Step 2: Collect and Contain Waste
-
Solid Waste: Collect residual powder or adhered material in a clearly labeled, tightly sealed container.[3]
-
Liquid Waste: Collect all solutions containing Kasugamycin in a dedicated, sealed, and labeled waste container.
-
Contaminated Materials: Items such as pipette tips, gloves, and wipes that are contaminated with Kasugamycin should be collected in a separate, sealed container designated for chemical waste.
Step 3: Select an Approved Disposal Route The ultimate disposal of Kasugamycin waste must be handled by a licensed professional service. The primary approved methods are:
-
Licensed Chemical Destruction Plant: The material should be removed by a licensed chemical waste disposal company for professional destruction.[2]
-
Controlled Incineration: A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and flue gas scrubbing capabilities.[2][6]
Step 4: Decontaminate and Dispose of Empty Containers Empty containers must be properly decontaminated to ensure they do not pose a residual hazard.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water).[2][8][9]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as liquid chemical waste.[8]
-
Render Unusable: After rinsing, puncture the container to make it unusable for other purposes.[2][9]
-
Final Disposal: The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[2][8]
Summary of Disposal Procedures
The following table summarizes the recommended disposal actions for various types of Kasugamycin-related waste.
| Waste Type | Recommended Disposal Procedure | Citations |
| Unused or Expired Kasugamycin | The preferred option is to return the product to the supplier. If not possible, dispose of it as chemical waste via a licensed handler. | [7] |
| Solid Kasugamycin Waste | Collect in a sealed, labeled container for disposal via controlled incineration or a licensed chemical destruction plant. | [2][3][6] |
| Liquid Kasugamycin Waste | Collect in a sealed, labeled container. Do not discharge to drains. Dispose of via a licensed chemical waste handler. | [2][4] |
| Contaminated Lab Materials | Bag or contain all contaminated disposable materials (e.g., PPE, weigh boats, wipes) and manage as hazardous chemical waste. | |
| Empty Containers | 1. Triple rinse with a suitable solvent. 2. Collect rinsate as liquid chemical waste. 3. Puncture the container to prevent reuse. 4. Dispose of in a sanitary landfill or recycle per local regulations. | [2][8][9] |
Kasugamycin Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of Kasugamycin waste.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Kasugamycin SDS, 6980-18-3 Safety Data Sheets - ECHEMI [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. maguirehq.com [maguirehq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
